molecular formula C9H16N2O2 B048511 1-(Tetrahydro-2-furoyl)piperazine CAS No. 63074-07-7

1-(Tetrahydro-2-furoyl)piperazine

货号: B048511
CAS 编号: 63074-07-7
分子量: 184.24 g/mol
InChI 键: UKESBLFBQANJHH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Tetrahydro-2-furoyl)piperazine (CAS 63074-07-7) is a high-purity chemical compound supplied as a viscous liquid . With a molecular formula of C9H16N2O2 and a molecular weight of 184.24 g/mol , it serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research . Its structure, featuring both piperazine and tetrahydrofuroyl moieties, makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of compounds with potential pharmacological activity . Researchers utilize this compound as a key precursor in various synthetic routes . It is fully miscible in water, which can facilitate its use in aqueous reaction conditions . This product is classified as a specialty chemical and is intended for use as an intermediate in research and development . Handle with appropriate precautions; this compound may cause skin and serious eye irritation . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

oxolan-2-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKESBLFBQANJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866966
Record name (Oxolan-2-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63074-07-7
Record name (Piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63074-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9EO38Y085
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Tetrahydro-2-furoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Tetrahydro-2-furoyl)piperazine, also known by its CAS Number 63074-07-7, is a heterocyclic organic compound featuring a piperazine ring linked to a tetrahydrofuran moiety via an amide bond.[1] It is not a naturally occurring substance but is synthesized for its significant role as a versatile building block and key intermediate in medicinal chemistry and pharmaceutical development.[1][2][3] Its structural characteristics make it a valuable scaffold for designing novel therapeutic agents, particularly those targeting the central nervous system, such as antipsychotic and antidepressant compounds.[2][3][4] This document provides a comprehensive overview of its fundamental properties, applications, and synthetic considerations.

Chemical and Physical Properties

This compound is typically a colorless to yellow, viscous liquid or a white to off-white solid at room temperature.[1][5][6] It is fully miscible in water.[5][7][8][9] The core quantitative properties are summarized below.

Identifiers and Molecular Characteristics
PropertyValueReference(s)
CAS Number 63074-07-7[1][10]
Molecular Formula C₉H₁₆N₂O₂[1][5]
Molecular Weight 184.24 g/mol [5][11][12]
IUPAC Name oxolan-2-yl(piperazin-1-yl)methanone[11][12]
PubChem CID 2734641[1][11]
EINECS Number 613-137-1[1]
InChI Key UKESBLFBQANJHH-UHFFFAOYSA-N[11][12]
Canonical SMILES C1CC(OC1)C(=O)N2CCNCC2[11][12]
Physicochemical Data
PropertyValueReference(s)
Appearance Colorless to yellow viscous liquid[5][6]
Density 1.147 - 1.17 g/cm³[1][2][6]
Boiling Point 140°C @ 1.5 mmHg; 125°C @ 0.2 mmHg[1][6][13]
Flash Point 169.6°C[1][6]
Refractive Index 1.5195 - 1.5215[1][6]
Water Solubility Fully miscible[5][7][8]
LogP -0.13610[1]
PSA (Polar Surface Area) 41.57 Ų[1]

Synthesis and Application

General Synthesis

The synthesis of this compound is achieved through standard organic synthesis routes, typically involving the coupling of a piperazine derivative with a tetrahydrofuran derivative.[1] A common method is the acylation of piperazine with tetrahydro-2-furoyl chloride or the amide coupling of piperazine with tetrahydro-2-furoic acid.

G cluster_reactants Reactants cluster_process Process cluster_product Product Piperazine Piperazine Coupling Amide Coupling (Acylation) Piperazine->Coupling THF_Acid Tetrahydro-2-furoic acid or its derivative THF_Acid->Coupling THFP This compound Coupling->THFP Synthesis

Caption: General synthesis workflow for this compound.

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the production of various Active Pharmaceutical Ingredients (APIs).[4] Its piperazine and tetrahydrofuran moieties provide a versatile scaffold that can be further functionalized to modulate biological activity and pharmacokinetic properties.[2][3]

  • Terazosin Intermediate: It is known as an intermediate in the synthesis of Terazosin (an alpha-blocker used to treat BPH and high blood pressure), specifically as "Terazosin EP Impurity N".[5][10][14]

  • Leukotriene Biosynthesis Inhibitors: It has been used as a reactant for preparing pyrazol-3-propanoic acid derivatives which act as inhibitors of leukotriene biosynthesis in human neutrophils.[5][6]

  • Neurological Agents: The compound serves as a building block for drugs targeting neurological disorders, leveraging its structure to interact with biological systems effectively.[1][2][3]

G cluster_synthesis API Synthesis cluster_testing Drug Development start This compound (THFP) proc1 Further Chemical Modification start->proc1 Starting Material proc2 Purification proc1->proc2 api Final API (e.g., Neurological Agent) proc2->api Yields testing Biological Screening (In-vitro / In-vivo) api->testing testing->api Feedback for Lead Optimization

Caption: Role of THFP as an intermediate in a typical drug development workflow.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are often proprietary and typically found within patent literature or specific research publications not identified in the general search. However, a representative protocol for an amide coupling reaction is provided below for illustrative purposes.

Illustrative Protocol: Synthesis via Amide Coupling

Objective: To synthesize this compound from tetrahydro-2-furoic acid and piperazine.

Materials:

  • Tetrahydro-2-furoic acid (1.0 eq)

  • Piperazine (1.2 eq, excess to favor mono-acylation)

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.1 eq)

  • Hydroxybenzotriazole (HOBt) (0.5 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve tetrahydro-2-furoic acid (1.0 eq) and HOBt (0.5 eq) in anhydrous DCM.

  • Activation: Cool the solution to 0°C in an ice bath. Add the coupling agent, DCC (1.1 eq), portion-wise and stir the mixture for 30 minutes at 0°C to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve piperazine (1.2 eq) in DCM. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product using column chromatography (silica gel, with an appropriate eluent system such as DCM/Methanol) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Safety and Handling

Based on aggregated GHS data, this compound is classified as a warning-level substance.[11][13]

  • Hazard Statements:

    • H315: Causes skin irritation.[13]

    • H319: Causes serious eye irritation.[11][13]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[13]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Standard laboratory safety practices, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed when handling this chemical. Store in a cool, dry, and well-ventilated place.[10]

References

Synthesis of "1-(Tetrahydro-2-furoyl)piperazine" from piperazine and tetrahydrofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(Tetrahydro-2-furoyl)piperazine, a key intermediate in pharmaceutical research, from piperazine and derivatives of tetrahydrofuran. This document provides a comprehensive overview of prevalent synthetic methodologies, complete with detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.

Introduction

This compound, with the CAS number 63074-07-7, is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its structure, featuring a piperazine ring linked to a tetrahydrofuran moiety via an amide bond, makes it a versatile scaffold in medicinal chemistry. This guide explores the primary synthetic routes for this compound, focusing on the reaction between piperazine and derivatives of 2-tetrahydrofuroic acid.

Synthetic Pathways

The synthesis of this compound can be primarily achieved through two main pathways:

  • Route A: Direct amide coupling of piperazine with 2-tetrahydrofuroic acid.

  • Route B: Acylation of piperazine with an activated derivative of 2-tetrahydrofuroic acid, such as tetrahydro-2-furoyl chloride.

  • Route C: Amidation of a carboxylic acid ester of 2-tetrahydrofuroic acid with piperazine.

The selection of a specific route may depend on factors such as the availability of starting materials, desired yield and purity, and scalability of the reaction.

Experimental Protocols

Route A: Direct Amide Coupling of 2-Tetrahydrofuroic Acid and Piperazine

This method involves the direct formation of an amide bond between 2-tetrahydrofuroic acid and piperazine, often facilitated by a coupling agent to activate the carboxylic acid.

Workflow for Direct Amide Coupling

G start Mix 2-Tetrahydrofuroic Acid, Piperazine, and Solvent coupling Add Amide Coupling Agent start->coupling reaction Stir at Controlled Temperature coupling->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Distillation or Chromatography workup->purification product This compound purification->product

Caption: General workflow for the direct amide coupling of 2-tetrahydrofuroic acid and piperazine.

Protocol 1: Using Hexamethyldisilazane (HMDS) as a Promoter

  • Reagents:

    • 2-Tetrahydrofuroic acid

    • Piperazine (excess)

    • Hexamethyldisilazane (HMDS)

    • Anhydrous solvent (e.g., Toluene, Chloroform)

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tetrahydrofuroic acid and an excess of piperazine in an anhydrous solvent.

    • Add hexamethyldisilazane to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product is dissolved in a suitable organic solvent like chloroform.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.

Route B: Acylation of Piperazine with Tetrahydro-2-furoyl Chloride

This classic method involves the conversion of 2-tetrahydrofuroic acid to its more reactive acid chloride, which then readily reacts with piperazine.

Logical Flow for Acylation with Acid Chloride

G cluster_0 Acid Chloride Formation cluster_1 Acylation Reaction acid 2-Tetrahydrofuroic Acid thionyl Thionyl Chloride (SOCl2) or Oxalyl Chloride acid->thionyl acid_chloride Tetrahydro-2-furoyl Chloride thionyl->acid_chloride piperazine Piperazine acid_chloride->piperazine base Base (e.g., NaOH solution) piperazine->base product Crude this compound base->product purification Purification (Extraction, Distillation/Crystallization) product->purification final_product Pure this compound purification->final_product

Caption: Two-stage process for the synthesis via the acid chloride route.

Protocol 2: Adapted from the Synthesis of N-(2-Furoyl)piperazine [3]

  • Part 1: Preparation of Tetrahydro-2-furoyl Chloride

    • In a fume hood, carefully add thionyl chloride or oxalyl chloride to 2-tetrahydrofuroic acid, optionally in an inert solvent like dichloromethane.

    • A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

    • Stir the mixture at room temperature or with gentle heating until the evolution of gas ceases.

    • Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure to obtain crude tetrahydro-2-furoyl chloride, which can be used directly in the next step.

  • Part 2: Reaction with Piperazine

    • Dissolve piperazine hexahydrate in water and adjust the pH to 4.5 with 6N HCl.

    • Cool the solution in an ice bath.

    • Add the freshly prepared tetrahydro-2-furoyl chloride concurrently with a 10% sodium hydroxide solution, maintaining the pH at 4.5.

    • After the addition is complete, stir the reaction for an additional hour.

    • Make the solution basic (pH 8.5) with sodium hydroxide solution.

    • Extract the product continuously with chloroform for an extended period (e.g., 36 hours).

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by vacuum distillation.

Route C: Amidation of a 2-Tetrahydrofuroic Acid Ester with Piperazine

This method, detailed in a patent, offers a high-yield synthesis under mild conditions by reacting an ester of 2-tetrahydrofuroic acid with a piperazine derivative and removing the alcohol byproduct.[4]

Protocol 3: From a Carboxylic Acid Ester [4]

  • Reagents:

    • Ethyl or Methyl 2-tetrahydrofuroate

    • Piperazine

    • Optional: Water

  • Procedure:

    • Combine the 2-tetrahydrofuroic acid ester and piperazine in a reaction vessel.

    • Heat the mixture (e.g., to 80°C) under reduced pressure.

    • Continuously remove the alcohol (ethanol or methanol) formed during the reaction by distillation.

    • The reaction can also be carried out in the presence of water.

    • Monitor the reaction for completion (e.g., by GC or LC-MS).

    • After the reaction is complete, the product can be isolated and purified by standard methods such as distillation.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and related compounds.

ParameterRoute A (HMDS)Route B (Acid Chloride, adapted)Route C (Ester Amidation)
Starting Materials 2-Tetrahydrofuroic acid, PiperazineTetrahydro-2-furoyl chloride, PiperazineEthyl 2-tetrahydrofuroate, Piperazine
Reported Yield 93% (for a similar process)60% (for N-(2-furoyl)piperazine)[3]99.2% (mono-amide)[4]
Purity >97.0% (GC) is commercially available[5]--
Boiling Point 140°C @ 1.5 mmHg[5]132-138°C @ 0.6 mmHg (for N-(2-furoyl)piperazine)[3]125°C @ 0.2 mmHg[6]
Appearance Colorless to yellow viscous liquid[5][7]White to off-white solid (for N-(2-furoyl)piperazine)[1]Colorless to red/green clear liquid[5][6]

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight (184.24 g/mol )[8][9].

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This guide has outlined the primary synthetic routes for the preparation of this compound. The choice of method will be guided by laboratory-specific factors, including reagent availability, required scale, and desired purity. The direct amidation of the carboxylic acid ester with piperazine appears to offer the highest yield under mild conditions. For all methods, careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product suitable for further applications in drug discovery and development.

References

Elucidation of a Core Mechanism: The Role of 1-(Tetrahydro-2-furoyl)piperazine in Neurological Disorders Remains Investigational

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals that 1-(Tetrahydro-2-furoyl)piperazine is primarily recognized as a chemical intermediate and a structural scaffold in pharmaceutical development, rather than a therapeutic agent with a well-defined mechanism of action in neurological disorders. While the broader class of piperazine derivatives has been studied for its effects on the central nervous system, specific data on the direct pharmacological activity, binding affinities, and signaling pathways of this compound are not present in the current body of research.

Current Understanding of this compound

This compound, also known by its CAS number 63074-07-7, is a versatile heterocyclic compound. Its structure, featuring a piperazine ring coupled with a tetrahydrofuran moiety, makes it a valuable building block in medicinal chemistry.[1] The primary application of this compound is as a key intermediate in the synthesis of various pharmaceuticals.[1][2] Notably, it is a precursor in the manufacturing of Terazosin, a medication used to treat hypertension and benign prostatic hyperplasia.[2]

The compound's favorable properties, such as solubility and stability, enhance its utility in drug formulation and development, particularly for medications targeting neurological conditions.[1] However, its role is that of a structural component, and it is not itself the active pharmacological agent in these final drug products.

The Broader Context of Piperazine Derivatives in Neurology

The piperazine core is a common feature in many centrally acting drugs. Generally, piperazine derivatives are known to interact with various neurotransmitter systems. Many have been found to exert stimulant effects by modulating dopaminergic, noradrenergic, and, most prominently, serotoninergic pathways in the brain.[3] For instance, derivatives like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known to stimulate the release of dopamine and serotonin.[3][4]

Furthermore, various piperazine analogues have been investigated for their anxiolytic effects, often through interactions with 5-HT1A receptors.[5] This highlights the potential of the piperazine scaffold to serve as a basis for developing new treatments for neurological disorders such as anxiety.[5]

Despite these broad activities of the piperazine class, it is crucial to note that the specific pharmacological profile of a molecule is determined by its complete structure, not just the core ring. The addition of the tetrahydro-2-furoyl group to the piperazine ring creates a unique chemical entity whose specific interactions with biological targets have not been detailed in the available literature.

Absence of Specific Mechanistic Data

A thorough search for experimental data—including binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or efficacy studies—for this compound yielded no specific results. Consequently, it is not possible to provide quantitative data tables, detailed experimental protocols, or signaling pathway diagrams related to its mechanism of action in neurological disorders, as this information does not appear to have been published.

The available information is limited to its use as a reactant or intermediate in the synthesis of other compounds, such as inhibitors of leukotriene biosynthesis.[6][7] While piperazine itself has been associated with neurological side effects in some clinical contexts, these are not indicative of a therapeutic mechanism of action for its derivatives.[8][9]

Conclusion

References

The Biological Landscape of 1-(Tetrahydro-2-furoyl)piperazine and its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Tetrahydro-2-furoyl)piperazine has emerged as a versatile scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Its unique structural combination of a piperazine ring and a tetrahydrofuran moiety presents a promising starting point for the development of compounds with diverse pharmacological activities, particularly those targeting the central nervous system (CNS).[2][3] This technical guide provides an in-depth overview of the known and potential biological activities of derivatives of this core structure, drawing upon data from the broader class of piperazine-containing compounds. It is important to note that while the parent compound is a valuable building block, specific biological activity data for its direct derivatives are limited in publicly accessible literature. This guide, therefore, presents a consolidated view of the therapeutic potential of this chemical class, supported by experimental data from structurally related compounds.

Anticipated Biological Activities and Therapeutic Potential

The piperazine nucleus is a well-established pharmacophore found in numerous approved drugs, conferring a wide range of biological activities. Derivatives of this compound are anticipated to exhibit activities in the following key areas:

Central Nervous System Disorders

The primary application of this compound in drug discovery has been in the development of agents for neurological and psychiatric conditions. The piperazine moiety is a common feature in many antipsychotic and antidepressant medications due to its ability to interact with various neurotransmitter receptors.

Many atypical antipsychotics feature a piperazine ring that targets dopamine (D2) and serotonin (5-HT2A) receptors. The tetrahydrofuran portion of the molecule could potentially modulate receptor affinity, selectivity, and pharmacokinetic properties. While specific data for this compound derivatives is not available, the table below summarizes the receptor binding affinities of representative arylpiperazine derivatives, illustrating the potential for this class of compounds.

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)Reference Compound
Aripiprazole0.343.4Approved Antipsychotic
Olanzapine114Approved Antipsychotic
Risperidone30.2Approved Antipsychotic

This table presents data for well-established antipsychotic drugs containing a piperazine moiety to illustrate the potential receptor binding affinities for derivatives of this compound.

The therapeutic effects of atypical antipsychotics are primarily mediated by their modulation of dopaminergic and serotonergic signaling pathways in the brain. The diagram below illustrates the general mechanism of action.

antipsychotic_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Serotonin_Release Serotonin Release 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction 5HT2A_Receptor->Signal_Transduction Therapeutic_Effect Modulation of Neuronal Activity (Therapeutic Effect) Signal_Transduction->Therapeutic_Effect Atypical_Antipsychotic Atypical Antipsychotic (Piperazine Derivative) Atypical_Antipsychotic->D2_Receptor Antagonism Atypical_Antipsychotic->5HT2A_Receptor Antagonism

Caption: General signaling pathway of atypical antipsychotics.

Antimicrobial and Antifungal Activity

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. The incorporation of the this compound scaffold could lead to the development of novel anti-infective agents. The table below presents the Minimum Inhibitory Concentration (MIC) values for representative piperazine derivatives against various pathogens.

Compound ClassOrganismMIC (µg/mL)
Fluoroquinolone-piperazine conjugateStaphylococcus aureus0.5 - 2
Triazole-piperazine conjugateCandida albicans4 - 16
Benzimidazole-piperazine conjugateMycobacterium tuberculosis0.1 - 6.25

This table showcases the antimicrobial and antifungal efficacy of different classes of piperazine derivatives, suggesting the potential for this compound analogs in this therapeutic area.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and biological evaluation of novel compounds. The following sections outline generalized protocols that can be adapted for the study of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route to derivatives of this compound involves the acylation of a substituted piperazine with tetrahydro-2-furoyl chloride or the coupling of this compound with a suitable electrophile.

synthesis_workflow Start Starting Materials: - Substituted Piperazine - Tetrahydro-2-furoic acid Step1 Activation of Carboxylic Acid (e.g., with SOCl2 or EDC/HOBt) Start->Step1 Step2 Acylation Reaction Step1->Step2 Product This compound Derivative Step2->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General synthetic workflow for derivatives.

Protocol:

  • Activation of Tetrahydro-2-furoic Acid: Tetrahydro-2-furoic acid is converted to its more reactive acid chloride using thionyl chloride or activated using a peptide coupling reagent such as EDC in the presence of HOBt.

  • Acylation: The activated tetrahydro-2-furoic acid is reacted with the desired substituted piperazine in an appropriate solvent (e.g., dichloromethane, DMF) and in the presence of a base (e.g., triethylamine, DIPEA) to facilitate the reaction.

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The crude product is then purified using column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Receptor Binding Assay

To determine the affinity of the synthesized compounds for specific receptors (e.g., D2, 5-HT2A), competitive radioligand binding assays are commonly employed.

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

  • Assay Buffer: An appropriate buffer is prepared to maintain pH and ionic strength.

  • Incubation: The cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for this compound derivatives are not yet established, general principles from related piperazine series can be extrapolated. The nature of the substituent on the second nitrogen of the piperazine ring will be a critical determinant of biological activity and receptor selectivity. The tetrahydrofuran moiety may influence the compound's polarity, solubility, and metabolic stability, and could also participate in hydrogen bonding interactions with the target protein.

Conclusion

This compound represents a valuable and underexplored scaffold for the development of new therapeutic agents. Based on the extensive research on other piperazine derivatives, this class of compounds holds significant promise for the treatment of CNS disorders and infectious diseases. Further synthesis and comprehensive biological evaluation of a library of this compound derivatives are warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the exploration of this promising chemical space.

References

The Versatile Scaffold: A Deep Dive into 1-(Tetrahydro-2-furoyl)piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the identification and optimization of privileged scaffolds playing a pivotal role. Among these, the piperazine moiety is a well-established and versatile building block, integral to the structure of numerous approved drugs. This whitepaper delves into the specifics of a particularly promising, yet underexplored, piperazine derivative: 1-(Tetrahydro-2-furoyl)piperazine . This scaffold, characterized by the fusion of a piperazine ring with a tetrahydrofuran moiety, presents a unique three-dimensional architecture that offers exciting opportunities for designing novel drug candidates, particularly those targeting the central nervous system (CNS).

Introduction to the this compound Core

The this compound scaffold is a heterocyclic organic compound with the molecular formula C₉H₁₆N₂O₂.[1] Its structure combines the basic nitrogen atoms of the piperazine ring, known for their ability to form crucial interactions with biological targets, with the polar ether group and the conformational flexibility of the tetrahydrofuran ring. This unique combination of features makes it an attractive starting point for the synthesis of diverse chemical libraries with the potential for a wide range of pharmacological activities.

While the broader class of piperazine derivatives has been extensively studied for applications in treating neurological disorders, cancer, and infectious diseases, the specific contributions and potential of the this compound core are an emerging area of research. Its inherent properties, such as good solubility and bioavailability, further enhance its appeal as a valuable intermediate in drug discovery and development.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a scaffold is fundamental to its application in drug design. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₆N₂O₂[1]
Molecular Weight 184.24 g/mol [1]
CAS Number 63074-07-7[4]
Appearance Colorless to yellow viscous liquid
LogP (calculated) -0.5[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]

These properties suggest that the scaffold possesses a favorable profile for oral bioavailability, as indicated by the low molecular weight and the number of hydrogen bond donors and acceptors, which align with Lipinski's rule of five. The negative LogP value indicates its hydrophilic nature, which can be advantageous for certain therapeutic targets.

Synthesis and Derivatization

The synthesis of the this compound core and its subsequent derivatization are crucial steps in exploring its therapeutic potential.

General Synthesis of the Scaffold

A common synthetic route to this compound involves the acylation of piperazine with tetrahydro-2-furoic acid or its activated derivatives.

Experimental Protocol: Synthesis of this compound

  • Materials: Tetrahydro-2-furoic acid, piperazine, a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), a suitable solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)), and a base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)).

  • Procedure:

    • Dissolve tetrahydro-2-furoic acid in the chosen solvent.

    • Add the coupling agent and stir for a designated period to activate the carboxylic acid.

    • In a separate flask, dissolve an excess of piperazine in the same solvent.

    • Slowly add the activated tetrahydro-2-furoic acid solution to the piperazine solution at a controlled temperature (often 0 °C to room temperature).

    • Add the base to the reaction mixture to neutralize any acid formed.

    • Allow the reaction to proceed for several hours to overnight, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with an appropriate aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted acid and other impurities.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Derivatization Strategies

The true potential of the this compound scaffold lies in its derivatization. The secondary amine of the piperazine ring provides a convenient handle for introducing a wide variety of substituents, allowing for the fine-tuning of physicochemical properties and biological activity. A common derivatization strategy involves the N-alkylation or N-arylation of the piperazine nitrogen.

Experimental Workflow: Derivatization of the Scaffold

G Scaffold This compound Reaction N-Alkylation / N-Arylation Scaffold->Reaction Purification Purification (Column Chromatography) Reaction->Purification Reagents Alkyl/Aryl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Reagents->Reaction Derivative N-Substituted Derivative Purification->Derivative Characterization Characterization (NMR, MS) Derivative->Characterization

Caption: General workflow for the derivatization of the this compound scaffold.

Therapeutic Applications and Biological Activity

While specific, publicly available quantitative data for derivatives of this compound is limited, the broader class of arylpiperazines has shown significant activity at various CNS targets, particularly serotonin receptors.

Targeting Serotonin Receptors

The serotonin (5-HT) system is a key modulator of mood, cognition, and behavior, making its receptors prominent targets for the treatment of depression, anxiety, and other psychiatric disorders. Arylpiperazine derivatives are known to exhibit high affinity for various 5-HT receptor subtypes. For instance, compounds containing an arylpiperazine moiety have been developed as potent 5-HT₁A receptor ligands.

Signaling Pathway: 5-HT₁A Receptor Activation

G Ligand 5-HT₁A Agonist (Arylpiperazine Derivative) Receptor 5-HT₁A Receptor (GPCR) Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Leads to

Caption: Simplified signaling pathway of the 5-HT₁A receptor, a common target for arylpiperazine derivatives.

Quantitative Data for Representative Arylpiperazine Ligands (Not containing the 1-(tetrahydro-2-furoyl) moiety)

CompoundTargetKᵢ (nM)Reference
Buspirone5-HT₁A13.8
Trazodone5-HT₂A1.8
AripiprazoleD₂/5-HT₁A0.34 / 1.7

Note: This table is for illustrative purposes to show the potential of the arylpiperazine pharmacophore. Specific data for this compound derivatives is not yet widely available in the public domain.

Future Directions and Conclusion

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. Its unique structural features and favorable physicochemical properties make it an excellent starting point for the development of novel therapeutics, particularly for CNS disorders.

Future research should focus on:

  • Synthesis of diverse libraries: Expanding the range of substituents on the piperazine nitrogen to explore a wider chemical space.

  • In-depth pharmacological evaluation: Screening these new derivatives against a panel of CNS targets to identify lead compounds.

  • Structure-activity relationship (SAR) studies: Elucidating the key structural features responsible for biological activity and selectivity.

  • In vivo studies: Evaluating the efficacy and pharmacokinetic profiles of promising candidates in animal models.

References

An In-depth Technical Guide to the Solubility and Stability Profiles of 1-(Tetrahydro-2-furoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted profiles for the solubility and stability of 1-(Tetrahydro-2-furoyl)piperazine (THFP), a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of the compound's physicochemical properties.

Core Physicochemical Properties

This compound, with the CAS number 63074-07-7, is typically available as a white to off-white solid or a colorless to yellow viscous liquid.[1] Its molecular formula is C₉H₁₆N₂O₂, and it has a molecular weight of 184.24 g/mol .

Solubility Profile

Based on available data, this compound exhibits high aqueous solubility. Multiple sources describe it as "fully miscible in water".[2][3][4] This property is advantageous for various pharmaceutical applications, including the formulation of oral medications where enhanced absorption is desirable.[5] The hydrobromide salt of the compound is noted to have even greater solubility in polar solvents.

Limited information is available for its solubility in organic solvents. One source indicates that it is sparingly soluble in chloroform and slightly soluble in methanol.[2]

Table 1: Solubility Data for this compound

SolventSolubility
WaterFully Miscible[2][3][4]
ChloroformSparingly Soluble[2]
MethanolSlightly Soluble[2]
Experimental Protocol: Equilibrium Solubility Determination

A standardized shake-flask method can be employed to quantitatively determine the equilibrium solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, chloroform)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

  • Agitate the flasks at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the suspensions to settle.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original concentration in the saturated solution.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess THFP to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Centrifuge to separate solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify by HPLC E->F G Calculate solubility F->G

Solubility Determination Workflow

Stability Profile

Predicted Degradation Pathways

1. Hydrolytic Degradation: The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the cleavage of the molecule into piperazine and tetrahydro-2-furoic acid.

2. Oxidative Degradation: The piperazine ring is known to be susceptible to oxidation. Degradation products could include N-oxides and ring-opened products. Studies on piperazine itself have identified degradation products such as N-formylpiperazine and N-(2-aminoethyl) piperazine under oxidative conditions.[6]

3. Thermal Degradation: Elevated temperatures can lead to the degradation of the piperazine ring. Research on piperazine has shown that thermal degradation can result in the formation of various products, including N-formylpiperazine and ammonium.[6]

4. Photodegradation: While specific data is lacking for this compound, many molecules with amine functionalities can be sensitive to light. Photostability studies would be necessary to determine its susceptibility to degradation upon exposure to UV and visible light.

Table 2: Potential Degradation Pathways and Products of this compound

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acid/Base HydrolysisCleavage of the amide bondPiperazine, Tetrahydro-2-furoic acid
OxidationOxidation of the piperazine ringN-oxides, Ring-opened products
Thermal StressDegradation of the piperazine ringRing-opened and rearranged products
PhotolysisPotential for photodegradationTo be determined by experimental studies
Experimental Protocol: Forced Degradation Studies

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Temperature-controlled ovens

  • Photostability chamber with UV and visible light sources

  • HPLC-UV/MS system

Procedure:

  • Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with HCl at various concentrations and temperatures (e.g., room temperature, 60°C).

    • Base Hydrolysis: Treat the solution with NaOH at various concentrations and temperatures (e.g., room temperature, 60°C).

    • Oxidation: Treat the solution with hydrogen peroxide at room temperature.

    • Thermal Stress (Solution): Heat the solution at an elevated temperature (e.g., 60°C).

    • Thermal Stress (Solid): Expose the solid compound to high temperatures (e.g., 80°C).

    • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl) F Sample at time points A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H2O2) C->F D Thermal Stress (Heat) D->F E Photostability (Light) E->F G Neutralize (if needed) F->G H Analyze by LC-MS G->H I Identify Degradants H->I J Develop Stability- Indicating Method I->J THFP This compound (Solid & Solution) THFP->A THFP->B THFP->C THFP->D THFP->E

Forced Degradation Study Workflow

Summary and Recommendations

This compound is a highly water-soluble compound, a characteristic that is beneficial for its use in pharmaceutical development. While its solubility in common organic solvents appears to be limited, further quantitative studies are recommended to establish a more detailed profile.

The stability of this compound has not been extensively reported. Based on its chemical structure, it is predicted to be susceptible to hydrolytic and oxidative degradation. It is crucial for researchers and drug development professionals to conduct thorough forced degradation studies to identify potential degradation products, understand its degradation pathways, and develop validated stability-indicating analytical methods. This will ensure the quality, safety, and efficacy of any resulting pharmaceutical products. Recommended storage conditions include keeping the compound in a dark, dry place at room temperature to minimize potential degradation from light and moisture.[2]

References

A Comprehensive Technical Review of 1-(Tetrahydro-2-furoyl)piperazine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Tetrahydro-2-furoyl)piperazine is a versatile heterocyclic intermediate that serves as a critical building block in the synthesis of a variety of pharmaceutical agents. Its unique structural combination of a piperazine ring and a tetrahydrofuran moiety imparts favorable properties for drug design, including modulation of solubility and bioavailability. This technical guide provides an in-depth review of the role of this compound in pharmaceutical development, focusing on its application in the synthesis of the alpha-1 adrenergic antagonist, Terazosin, and as a scaffold for the development of leukotriene biosynthesis inhibitors. This document outlines detailed experimental protocols, presents quantitative pharmacological data, and visualizes key biological pathways to support further research and development efforts.

Physicochemical Properties

This compound, with a CAS number of 63074-07-7, is a viscous liquid that is colorless to yellow. Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₆N₂O₂
Molecular Weight 184.24 g/mol
Appearance Colorless to yellow viscous liquid
Boiling Point 140°C (at 1.5 mmHg)
Density 1.147 g/cm³
Flash Point 169.6°C
Refractive Index 1.5195-1.5215

Applications in Pharmaceutical Synthesis

This compound has been instrumental in the development of at least two distinct classes of therapeutic agents: alpha-1 adrenergic receptor antagonists and inhibitors of leukotriene biosynthesis.

Synthesis of Terazosin

This compound is a key intermediate in the synthesis of Terazosin, a selective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.

This protocol is adapted from methodologies described in patent literature for the synthesis of Terazosin hydrochloride dihydrate from this compound.

Materials:

  • This compound

  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline

  • n-Butanol

  • Water

  • Concentrated Hydrochloric Acid

  • Ethanol (3A, 200 proof)

  • Activated Carbon

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and reflux condenser, prepare a solution of n-butanol and water.

  • Addition of Reactants: To the stirred solution, add this compound followed by 4-amino-2-chloro-6,7-dimethoxyquinazoline.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 9 hours.

  • Crystallization: After the reflux period, cool the mixture to room temperature and continue stirring for 10-12 hours to allow for the crystallization of the product.

  • Filtration and Washing: Collect the crystals by filtration, wash them with n-butanol, and then dry in vacuo at 40-50°C. This yields the anhydrous hydrochloride salt of Terazosin.

  • Conversion to Dihydrate: To prepare the dihydrate form, slurry the anhydrous salt in 190 proof ethanol. Heat the slurry to approximately 35°C and add concentrated aqueous hydrochloric acid. Heat the mixture to about 70°C.

  • Purification: Treat the hot solution with activated carbon and filter to remove the carbon.

  • Final Crystallization: Cool the filtrate overnight in an icebox to induce crystallization of Terazosin hydrochloride dihydrate.

  • Isolation: Collect the final crystalline product by filtration.

The pharmacokinetic profile of Terazosin allows for once-daily dosing, which is a significant advantage for patient compliance.[1]

ParameterValue
Bioavailability Rapidly and completely absorbed
Time to Peak Plasma Concentration (Tmax) 1 to 2 hours
Plasma Protein Binding 90% to 94%
Volume of Distribution 25 to 30 L
Elimination Half-Life Approximately 12 hours
Metabolism Extensive hepatic metabolism
Excretion Primarily via the biliary tract; ~10% as parent drug in urine, ~20% in feces
Development of Leukotriene Biosynthesis Inhibitors

This compound serves as a reactant in the preparation of pyrazol-3-propanoic acid derivatives, a class of compounds that have been investigated as inhibitors of leukotriene biosynthesis in human neutrophils.[2][3] Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and allergic reactions.

The following table summarizes the in vitro inhibitory activity of pyrazol-3-propanoic acid derivatives synthesized using a piperazine scaffold, similar to that provided by this compound, on leukotriene (LT) formation in activated human neutrophils.

CompoundIC₅₀ for LT Biosynthesis Inhibition (µM)
15 1.6 - 3.5
27 1.6 - 3.5
28 1.6 - 3.5
29 1.6 - 3.5
30 1.6 - 3.5
32 1.6 - 3.5
33 1.6 - 3.5
34 1.6 - 3.5
35 1.6 - 3.5
36 1.6 - 3.5
37 1.6 - 3.5
41 1.6 - 3.5
42 1.6 - 3.5

Data extracted from a study on pyrazol-3-propanoic acid derivatives.[2]

The following is a representative protocol for assessing the inhibition of leukotriene biosynthesis in human neutrophils, based on general methodologies described in the literature.[4][5]

Materials:

  • Isolated human polymorphonuclear leukocytes (PMNLs)

  • Test compounds (pyrazol-3-propanoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Calcium ionophore A23187

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Internal standard (e.g., Prostaglandin B₂)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Cell Preparation: Isolate human PMNLs from fresh blood and resuspend them in PBS at a concentration of approximately 10⁷ cells/mL.

  • Pre-incubation: Pre-incubate the cell suspension with various concentrations of the test compounds or vehicle (control) for a specified time (e.g., 15 minutes) at 37°C.

  • Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187 (final concentration, e.g., 2.5 µM), to the cell suspension.

  • Incubation: Incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding two volumes of ice-cold methanol. This will precipitate proteins and preserve the synthesized leukotrienes.

  • Sample Preparation: Add an internal standard to each sample for quantification. Centrifuge the samples to pellet cell debris.

  • Extraction: Extract the leukotrienes from the supernatant using C18 SPE cartridges.

  • Analysis: Analyze the extracted samples by reverse-phase HPLC to separate and quantify the leukotrienes (e.g., LTB₄ and its metabolites).

  • Data Analysis: Calculate the concentration of leukotrienes produced in the presence of the test compounds relative to the vehicle control. Determine the IC₅₀ value for each compound, which is the concentration that inhibits leukotriene biosynthesis by 50%.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of drugs derived from this compound is crucial for rational drug design and development.

Terazosin: Alpha-1 Adrenergic Receptor Antagonism

Terazosin exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors.[6] This blockade leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in vasodilation and improved urinary flow, respectively.

Terazosin_Mechanism_of_Action Norepinephrine Norepinephrine Receptor Receptor Norepinephrine->Receptor Activates Terazosin Terazosin Terazosin->Receptor Blocks Gq Gq Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca_ER IP3->Ca_ER Stimulates Release PKC PKC DAG->PKC Activates Ca_ion Ca_ion Ca_ER->Ca_ion Contraction Contraction Ca_ion->Contraction Leads to PKC->Contraction Contributes to

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Inhibition by Terazosin.

Leukotriene Biosynthesis Pathway

The pyrazol-3-propanoic acid derivatives synthesized from this compound are designed to inhibit the biosynthesis of leukotrienes. This pathway is initiated by the action of 5-lipoxygenase (5-LO) on arachidonic acid.

Leukotriene_Biosynthesis_Pathway AA Arachidonic Acid (from membrane phospholipids) FLAP 5-LO-Activating Protein (FLAP) AA->FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO Presents AA to LTA4 Leukotriene A₄ (LTA₄) FiveLO->LTA4 Converts LTA4H LTA₄ Hydrolase LTA4->LTA4H LTC4S LTC₄ Synthase LTA4->LTC4S LTB4 Leukotriene B₄ (LTB₄) (Pro-inflammatory) LTA4H->LTB4 Produces LTC4 Leukotriene C₄ (LTC₄) (Cysteinyl-Leukotriene) LTC4S->LTC4 Produces Inhibitor Pyrazol-3-propanoic acid derivatives Inhibitor->FiveLO Inhibit

Caption: Overview of the Leukotriene Biosynthesis Pathway.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical development. Its utility is demonstrated in the synthesis of the established drug, Terazosin, and it continues to show promise as a scaffold for the discovery of new chemical entities, such as inhibitors of leukotriene biosynthesis. The detailed protocols, quantitative data, and pathway visualizations provided in this guide are intended to facilitate further research and application of this important chemical entity in the ongoing quest for novel and improved therapeutics. Researchers and scientists are encouraged to leverage this information to explore new synthetic routes and to design novel compounds with enhanced pharmacological profiles.

References

Methodological & Application

Synthesis Protocols for 1-(Tetrahydro-2-furoyl)piperazine Derivatives: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Tetrahydro-2-furoyl)piperazine and its derivatives are pivotal intermediates in the synthesis of various pharmaceutically active compounds. Notably, this scaffold is a key building block in the production of Terazosin, an alpha-1-selective adrenoceptor blocking agent used in the treatment of hypertension and benign prostatic hyperplasia.[1][2] The inherent structural features of the tetrahydrofuran and piperazine rings make these compounds versatile synthons for drug discovery, lending themselves to the development of novel therapeutics, particularly those targeting the central nervous system. This document provides detailed protocols for the synthesis of this compound, focusing on common and effective methodologies.

Synthesis Overview

The primary synthetic route to this compound involves the formation of an amide bond between a tetrahydro-2-furoyl moiety and a piperazine ring. This can be achieved through several methods, including the reaction of piperazine with an activated form of tetrahydro-2-furoic acid, such as an acid chloride or an ester.

A common approach involves the reaction of a tetrahydro-2-furoic acid ester with a piperazine derivative. This method can proceed under mild conditions and offers high yields.[3] Another effective method is the acylation of piperazine with tetrahydro-2-furoyl chloride, a standard procedure for amide synthesis.

Experimental Protocols

Protocol 1: Synthesis via Amidation of a Carboxylic Acid Ester

This protocol is based on the reaction of an ethyl ester of tetrahydro-2-furoic acid with a piperazine derivative, a method known for its high yield.[3]

Materials:

  • Ethyl tetrahydro-2-furoate

  • Piperazine (or a suitable derivative)

  • Toluene (or another suitable high-boiling solvent)

  • 15% Hydrochloric acid

  • Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, combine ethyl tetrahydro-2-furoate (1.0 eq) and piperazine (1.2 eq) in toluene.

  • Reaction: Heat the reaction mixture to 80°C under reduced pressure (e.g., 26.7 kPa) to facilitate the removal of the ethanol byproduct by distillation.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 15 hours).[3]

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with toluene.

    • Wash the organic layer with a 15% hydrochloric acid solution to remove excess piperazine.

    • Neutralize the organic layer by washing with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Quantitative Data:

ParameterValueReference
Yield87.0%[3]
Purity>95% (by NMR)-
ByproductTetrahydrofuran-2-carboxylic acid piperazine diamide (0.8%)[3]
Protocol 2: Synthesis via Acylation with Tetrahydro-2-furoyl Chloride

This protocol describes a general method for the acylation of piperazine using tetrahydro-2-furoyl chloride.

Materials:

  • Tetrahydro-2-furoyl chloride

  • Piperazine

  • Triethylamine (or another suitable base)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (2.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of tetrahydro-2-furoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred piperazine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Quantitative Data:

ParameterTypical Value
Yield75-85%
Purity>97% (by HPLC)

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_workup Purification cluster_product Final Product Reactant1 Piperazine Derivative Coupling Reaction: - Ester Amidation - Acyl Chloride Acylation Reactant1->Coupling Reactant2 Tetrahydro-2-furoic Acid or Derivative Reactant2->Coupling Workup Work-up: - Extraction - Washing Coupling->Workup Purification Chromatography Workup->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

TechniqueExpected Data
¹H NMR Signals corresponding to the protons of the tetrahydrofuran ring and the piperazine ring. The chemical shifts and coupling constants will be indicative of the final structure.
¹³C NMR Resonances for the carbonyl carbon of the amide, as well as the carbons of the tetrahydrofuran and piperazine rings.
Mass Spec The molecular ion peak corresponding to the calculated molecular weight of the product (C₉H₁₆N₂O₂: 184.24 g/mol ).[4]
IR A characteristic strong absorption band for the amide carbonyl group (C=O) typically in the range of 1630-1680 cm⁻¹.

Applications in Drug Development

This compound serves as a crucial intermediate in the multi-step synthesis of Terazosin.[2] The piperazine nitrogen can be further functionalized, for example, by reaction with 2-chloro-4-amino-6,7-dimethoxyquinazoline, to yield the final drug substance.[2] The versatility of this scaffold allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies in the development of new therapeutic agents.

References

Application Notes and Protocols: 1-(Tetrahydro-2-furoyl)piperazine in the Synthesis of Novel Antipsychotic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-(Tetrahydro-2-furoyl)piperazine as a key intermediate in the synthesis of novel compounds with potential antipsychotic activity. The focus is on a specific benzimidazole derivative, with protocols and data extrapolated from closely related and well-studied compounds in the scientific literature.

Introduction

Atypical antipsychotics have revolutionized the treatment of schizophrenia and other psychotic disorders by offering a broader spectrum of efficacy and a more favorable side effect profile compared to first-generation agents. A common structural motif in many successful antipsychotics is the piperazine core, which often serves as a versatile scaffold to modulate interactions with key neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. The title compound, this compound, is a valuable building block for introducing a specific acylpiperazine moiety into potential drug candidates. This document details the synthesis of a novel benzimidazolyl-piperazine compound derived from this compound and provides protocols for its evaluation as a potential antipsychotic agent, based on the pharmacological profiles of structurally similar compounds.

Synthesis of a Novel Benzimidazolyl-Piperazine Compound

A patented synthesis route describes the preparation of 1-(5,6-Dimethoxy-2-benzimidazolyl)-4-(tetrahydro-2-furoyl)piperazine hydrochloride. While initially investigated for other therapeutic applications, its structural similarity to known antipsychotic agents warrants its evaluation for central nervous system (CNS) activity.

Experimental Protocol: Synthesis of 1-(5,6-Dimethoxy-2-benzimidazolyl)-4-(tetrahydro-2-furoyl)piperazine hydrochloride

Materials:

  • 2-Chloro-5,6-dimethoxybenzimidazole

  • This compound

  • 2-Methoxyethanol

  • Isopropyl alcohol

  • Hydrochloric acid (gas or solution in isopropyl alcohol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5,6-dimethoxybenzimidazole (1 equivalent) and this compound (2.17 equivalents).

  • Solvent Addition: Add a suitable volume of 2-methoxyethanol to the flask to dissolve the reactants.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC is recommended).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Salt Formation: Dissolve the crude product in isopropyl alcohol.

  • Precipitation: Acidify the solution by bubbling with gaseous hydrochloric acid or by the dropwise addition of a solution of HCl in isopropyl alcohol until precipitation is complete.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold isopropyl alcohol, and dry under vacuum to yield 1-(5,6-Dimethoxy-2-benzimidazolyl)-4-(tetrahydro-2-furoyl)piperazine hydrochloride.

Pharmacological Evaluation of Structurally Related Compounds

While specific antipsychotic data for the synthesized compound is not publicly available, extensive research on structurally related benzimidazole-piperazine derivatives demonstrates their potential to interact with key CNS receptors. The following table summarizes the binding affinities of representative compounds from the literature, providing a rationale for evaluating the title compound.

Compound IDStructureD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
Compound A 5-{2-[4-(2-methoxyphenyl)-piperazin-1-yl]-ethyl}-1,3-dihydro-benzoimidazole-2-thione6.111.8Moderate Affinity[1]
Compound B 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine54--[1]
Compound C 5-[3-(4-Arylpiperazin-1-yl)propyl]-1H-benzimidazolesHigh AffinityHigh Affinity-[2]
Compound D Substituted 4-[2-(5-benzimidazole)ethyl]-arylpiperazinesNanomolar RangeNanomolar Range-[3]

Table 1: Receptor Binding Affinities of Structurally Related Benzimidazole-Piperazine Derivatives.

Proposed Experimental Protocols for Antipsychotic Activity Screening

Based on standard preclinical models for antipsychotic drug discovery, the following protocols are recommended for evaluating the potential of 1-(5,6-Dimethoxy-2-benzimidazolyl)-4-(tetrahydro-2-furoyl)piperazine hydrochloride.[4][5]

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of the test compound for dopamine D2 and serotonin 5-HT2A receptors.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human D2 and 5-HT2A receptors.

  • Radioligand Binding:

    • For D2 receptors, use [3H]spiperone as the radioligand.

    • For 5-HT2A receptors, use [3H]ketanserin as the radioligand.

  • Assay Conditions: Incubate the membrane preparations with the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration.

  • Data Analysis: Measure the radioactivity of the filters using liquid scintillation counting. Calculate the Ki values using the Cheng-Prusoff equation.

In Vivo Behavioral Models

Objective: To assess the in vivo antipsychotic-like and extrapyramidal side effect liability of the test compound.

1. Amphetamine-Induced Hyperlocomotion:

  • Rationale: This model assesses the ability of a compound to block dopamine-mediated hyperactivity, a hallmark of psychosis.[6]

  • Procedure:

    • Acclimate rodents (rats or mice) to the testing environment (e.g., open-field arena).

    • Administer the test compound at various doses.

    • After a suitable pretreatment time, administer d-amphetamine to induce hyperlocomotion.

    • Record and analyze locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.

    • A significant reduction in amphetamine-induced hyperactivity suggests potential antipsychotic efficacy.

2. Catalepsy Test:

  • Rationale: This model is used to predict the likelihood of a compound to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics.[5]

  • Procedure:

    • Administer the test compound to rodents.

    • At various time points post-administration, place the animal's forepaws on a raised bar.

    • Measure the time it takes for the animal to remove its paws from the bar.

    • Prolonged immobility (catalepsy) suggests a higher risk of EPS.

Visualizations

G Synthesis of 1-(5,6-Dimethoxy-2-benzimidazolyl)-4-(tetrahydro-2-furoyl)piperazine HCl cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product_formation Intermediate & Product cluster_workup Work-up & Purification A 2-Chloro-5,6-dimethoxybenzimidazole E 1-(5,6-Dimethoxy-2-benzimidazolyl)-4-(tetrahydro-2-furoyl)piperazine A->E B This compound B->E C 2-Methoxyethanol (Solvent) C->E D Reflux D->E G Solvent Removal E->G F 1-(5,6-Dimethoxy-2-benzimidazolyl)-4-(tetrahydro-2-furoyl)piperazine HCl (Final Product) J Filtration & Drying F->J H Dissolution in Isopropyl Alcohol G->H I Acidification with HCl H->I I->F

Caption: Synthetic pathway for the target compound.

G Proposed Signaling Pathway for Atypical Antipsychotics cluster_drug Atypical Antipsychotic cluster_receptors Receptors cluster_pathways Downstream Effects drug Novel Compound D2 Dopamine D2 Receptor drug->D2 Antagonism HT2A Serotonin 5-HT2A Receptor drug->HT2A Antagonism mesolimbic Mesolimbic Pathway (↓ Dopamine) D2->mesolimbic Modulates nigrostriatal Nigrostriatal Pathway (EPS Avoidance) HT2A->nigrostriatal Modulates mesocortical Mesocortical Pathway (↑ Dopamine) HT2A->mesocortical Modulates

Caption: Simplified signaling for atypical antipsychotics.

G Experimental Workflow for Antipsychotic Screening A Synthesis of Novel Compound B In Vitro Receptor Binding Assays (D2, 5-HT2A, etc.) A->B C High Affinity & Favorable Profile? B->C D In Vivo Behavioral Models (Amphetamine-Induced Hyperlocomotion) C->D Yes I Synthesize Analogs / Discard C->I No E Significant Efficacy? D->E F In Vivo Safety Models (Catalepsy Test) E->F Yes E->I No G Low EPS Liability? F->G H Lead Compound for Further Development G->H Yes G->I No

Caption: Workflow for novel antipsychotic screening.

References

Application Notes and Protocols for the Characterization of 1-(Tetrahydro-2-furoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 1-(Tetrahydro-2-furoyl)piperazine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are designed to ensure accurate identification, purity assessment, and quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and quantifying related substances. The following method is adapted from established protocols for the analysis of Terazosin and its impurities, where this compound is a known related substance.

Experimental Protocol: HPLC Purity Assay

This protocol outlines a reverse-phase HPLC method for the determination of purity and the analysis of related substances.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column ZORBAX RX-C8, 4.6 mm x 25 cm, 5 µm
Mobile Phase A mixture of pH 3.2 Citrate buffer and acetonitrile (1685:315, v/v). Prepare the citrate buffer by dissolving 12.0 g of sodium citrate dihydrate and 28.5 g of anhydrous citric acid in 1.95 L of water. Adjust the pH to 3.2 ± 0.1 with either anhydrous citric acid or sodium citrate, then dilute to 2.0 L with water.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

System Suitability: Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. A standard solution of this compound should be injected to verify system performance.

Data Presentation: Quantitative Analysis of Purity

Sample IDRetention Time (min)Peak Area% Area
Main Peak[Insert Value][Insert Value][Insert Value]
Impurity 1[Insert Value][Insert Value][Insert Value]
Impurity 2[Insert Value][Insert Value][Insert Value]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Citrate Buffer:ACN) hplc_system Equilibrate System prep_mobile->hplc_system prep_sample Prepare Sample Solution (0.5 mg/mL in Mobile Phase) inject Inject Sample (20 µL) prep_sample->inject hplc_system->inject separate Chromatographic Separation (C8 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Fig. 1: HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For N-acylpiperazines, derivatization may be necessary to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound, which can be optimized based on the specific instrumentation and analytical goals.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Autosampler

  • Data acquisition and processing software

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (split ratio 20:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Sample Preparation Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
Derivatization (Optional) If poor peak shape or low response is observed, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or trifluoroacetic anhydride (TFAA) can be performed to silylate or acylate the secondary amine of the piperazine ring.

Data Presentation: GC-MS Quantitative Data

AnalyteRetention Time (min)Key Mass Fragments (m/z)Concentration (µg/mL)
This compound[Insert Value][Insert Values][Insert Value]
Impurity X[Insert Value][Insert Values][Insert Value]

Logical Flow for GC-MS with Derivatization

GCMS_Workflow start Start sample_prep Sample Preparation (Dissolve in Solvent) start->sample_prep derivatization_check Derivatization Needed? sample_prep->derivatization_check derivatize Derivatization (e.g., with TFAA) derivatization_check->derivatize Yes gc_injection GC Injection derivatization_check->gc_injection No derivatize->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection Mass Spectrometric Detection separation->ms_detection data_analysis Data Analysis and Interpretation ms_detection->data_analysis end End data_analysis->end

Fig. 2: GC-MS Analysis Decision Flow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Experimental Conditions:

Parameter¹H NMR¹³C NMR
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Concentration ~10 mg/mL~20-50 mg/mL
Temperature 25 °C25 °C
Reference Tetramethylsilane (TMS) at 0.00 ppmCDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm
Acquisition Parameters Standard acquisition parameters for ¹H NMR.Standard acquisition parameters for ¹³C NMR with proton decoupling.

Expected Spectral Features and Interpretation: Due to the amide bond, restricted rotation can lead to the observation of conformers at room temperature, which may result in broadened or multiple signals for the piperazine protons. The spectrum will show characteristic signals for the tetrahydrofuran ring protons and the piperazine ring protons.

Data Presentation: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift Range (ppm)Multiplicity
Tetrahydrofuran CH₂1.8 - 2.2m
Tetrahydrofuran CH₂-O3.8 - 4.2m
Tetrahydrofuran CH-C=O4.5 - 4.8t or dd
Piperazine CH₂ (adjacent to NH)2.7 - 3.0m
Piperazine CH₂ (adjacent to N-C=O)3.4 - 3.8m
Piperazine NHBroad singlet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Analysis

Instrumentation:

  • Fourier-transform infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Experimental Conditions:

ParameterCondition
Technique ATR or KBr pellet
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16 or 32
Sample Preparation For ATR, a small amount of the liquid or solid sample is placed directly on the ATR crystal. For KBr, the sample is mixed with KBr powder and pressed into a pellet.

Data Presentation: Key IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H stretchSecondary amine (piperazine)
2950 - 2800C-H stretchAliphatic CH₂ and CH
~1640C=O stretchAmide (strong)
~1450C-H bendAliphatic CH₂
~1100C-O stretchEther (tetrahydrofuran)

Signaling Pathway of Analytical Characterization

Analytical_Characterization cluster_techniques Analytical Techniques cluster_information Information Obtained substance This compound HPLC HPLC Purity & Impurity Profile substance->HPLC GCMS GC-MS Identification & Volatile Impurities substance->GCMS NMR NMR Structural Elucidation substance->NMR IR IR Functional Group Identification substance->IR purity_data Quantitative Purity Data HPLC->purity_data identity_confirmation Molecular Weight Confirmation GCMS->identity_confirmation structure_verification Unambiguous Structure NMR->structure_verification functional_groups Presence of Amide, Ether, Amine IR->functional_groups

Fig. 3: Overview of Analytical Characterization

Application Notes and Protocols for the Analysis of 1-(Tetrahydro-2-furoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of "1-(Tetrahydro-2-furoyl)piperazine" using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific published methods for this exact analyte, the following protocols have been developed based on established methods for piperazine and its derivatives, as well as compounds with similar chemical moieties.

High-Performance Liquid Chromatography (HPLC) Analysis

The piperazine moiety lacks a strong chromophore, which can result in poor sensitivity with UV detection.[1][2] Therefore, a pre-column derivatization step is often employed to enhance detectability. This protocol outlines a method using 4-chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent, which reacts with the secondary amine of the piperazine ring to form a UV-active product.[1]

Experimental Protocol: HPLC-UV with Pre-Column Derivatization

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution with acetonitrile.

  • Sample Solution: Prepare the sample to obtain a final concentration within the calibration range, using acetonitrile as the diluent.

  • Derivatization Procedure:

    • To 1.0 mL of each standard and sample solution in a clean vial, add 1.0 mL of a 1 mg/mL NBD-Cl solution in acetonitrile.

    • Add 1.0 mL of a 0.1 M sodium borate buffer (pH 9.0).

    • Vortex the mixture and heat at 60°C for 30 minutes in a water bath or heating block.[2]

    • Cool the vial to room temperature.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

The following conditions are a starting point and may require optimization for specific instrumentation and resolution requirements.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
Detection UV at 470 nm (wavelength for NBD derivatives)
Run Time Approximately 15 minutes
Data Presentation: HPLC-UV Quantitative Data (Hypothetical)

The following table represents potential data obtained from the analysis of a series of calibration standards.

Concentration (µg/mL)Peak Area (mAU*s)Retention Time (min)
1.055.86.2
5.0278.56.2
10.0562.16.2
25.01405.36.2
50.02815.76.2

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Weigh Sample/Standard Dissolve Dissolve in Acetonitrile Start->Dissolve Derivatize Add NBD-Cl & Buffer Dissolve->Derivatize Heat Heat at 60°C Derivatize->Heat Filter Filter (0.45 µm) Heat->Filter Inject Inject into HPLC Filter->Inject Separate C18 Separation Detect UV Detection at 470 nm Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC experimental workflow from sample preparation to data analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This compound is expected to be amenable to GC-MS analysis without derivatization.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol or ethyl acetate to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Solution: Dissolve or dilute the sample in methanol or ethyl acetate to a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

2. GC-MS Instrumentation and Conditions:

These conditions are based on general methods for the analysis of piperazine derivatives and may be optimized as needed.[3][4]

ParameterRecommended Condition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temp. 250°C
Injection Mode Splitless (or split, depending on concentration)
Injection Vol. 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification
Data Presentation: GC-MS Quantitative Data (Hypothetical)

For quantification, specific ions for this compound would be selected for SIM mode analysis. The molecular weight of the compound is 184.24 g/mol . Plausible ions for monitoring could include the molecular ion (m/z 184) and characteristic fragment ions.

Concentration (ng/mL)SIM Peak Area (Counts)Retention Time (min)
108,5008.5
5042,3008.5
10085,1008.5
250212,0008.5
500425,5008.5
Workflow Diagram: GC-MS Analysisdot

GCMS_Workflow Filter Filter Inject Inject Filter->Inject Detect Detect Identify Identify Detect->Identify

References

Application Notes: 1-(Tetrahydro-2-furoyl)piperazine in the Synthesis of Pyrazol-3-propanoic Acid Derivatives as Leukotriene Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 1-(tetrahydro-2-furoyl)piperazine as a key reactant in the synthesis of novel pyrazol-3-propanoic acid derivatives. These derivatives have been identified as potent inhibitors of leukotriene biosynthesis, representing a promising avenue for the development of new anti-inflammatory and anti-allergic therapies. The following sections provide detailed protocols, quantitative data on the inhibitory activities of these compounds, and a visualization of the targeted biological pathway.

Introduction

Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. They are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The inhibition of leukotriene biosynthesis is a clinically validated strategy for the management of these conditions. Pyrazole-containing compounds are a well-established class of pharmacologically active molecules. This document focuses on a series of pyrazol-3-propanoic acid derivatives, synthesized using reactants such as this compound, which have demonstrated significant inhibitory effects on leukotriene formation in human neutrophils.

Data Presentation

The synthesized pyrazol-3-propanoic acid derivatives have been evaluated for their inhibitory activity on leukotriene biosynthesis in activated human neutrophils and for their cross-reactivity with cyclooxygenase-1 (COX-1). The quantitative data for the most potent compounds are summarized in the table below.

Compound IDInhibition of Leukotriene Biosynthesis (IC50 in µM)[1]Inhibition of Platelet COX-1 (IC50 in µM)[1]
15 1.6 - 3.5Not Reported
27 1.6 - 3.5Not Reported
28 1.6 - 3.5Not Reported
29 1.6 - 3.5Not Reported
30 1.6 - 3.5Not Reported
32 1.6 - 3.52.5
33 1.6 - 3.5Not Reported
34 1.6 - 3.5Not Reported
35 1.6 - 3.50.041
36 1.6 - 3.5Not Reported
37 1.6 - 3.5Not Reported
41 1.6 - 3.5Not Reported
42 1.6 - 3.50.3
43 Not Reported0.9
44 Not Reported0.014

Signaling Pathway

The synthesized pyrazol-3-propanoic acid derivatives exert their anti-inflammatory effects by inhibiting the 5-lipoxygenase (5-LOX) pathway, a key cascade in the production of leukotrienes. The diagram below illustrates the leukotriene biosynthesis pathway and indicates the point of inhibition.

Leukotriene_Biosynthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX PLA2 cPLA₂ PLA2->Membrane_Phospholipids activates FLAP FLAP FLAP->Five_LOX presents AA to LTA4 Leukotriene A₄ (LTA₄) Five_LOX->LTA4 LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTA4_Hydrolase LTA₄ Hydrolase LTA4_Hydrolase->LTA4 LTC4_Synthase LTC₄ Synthase LTC4_Synthase->LTA4 Inflammation Pro-inflammatory Effects (Chemotaxis, Bronchoconstriction) LTB4->Inflammation mediate LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 LTC4->Inflammation mediate LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 LTD4->Inflammation mediate LTE4->Inflammation mediate Inhibitor Pyrazol-3-propanoic acid derivatives Inhibitor->Five_LOX inhibits

Caption: Leukotriene Biosynthesis Pathway and Point of Inhibition.

Experimental Protocols

The synthesis of pyrazol-3-propanoic acid derivatives generally involves a multi-step process. The following protocols are representative of the synthesis of the parent acid and its subsequent amidation with amines such as this compound.

Protocol 1: General Synthesis of 1,5-Diarylpyrazole-3-propanoic Acids

This protocol outlines the synthesis of the core pyrazole-3-propanoic acid scaffold.

Step 1: Synthesis of 1,5-Diaryl-4,5-dihydro-1H-pyrazole-3-carboxylic Acid Ethyl Ester

  • To a solution of an appropriate chalcone (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.2 equivalents).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the pure 1,5-diaryl-4,5-dihydro-1H-pyrazole-3-carboxylic acid ethyl ester.

Step 2: Aromatization to 1,5-Diaryl-1H-pyrazole-3-carboxylic Acid Ethyl Ester

  • Dissolve the product from Step 1 in a suitable solvent such as chloroform or dichloromethane.

  • Add a dehydrogenating agent, for example, bromine in chloroform, dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Wash the reaction mixture with a sodium thiosulfate solution to remove excess bromine, followed by washing with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude ester.

Step 3: Hydrolysis to 1,5-Diarylpyrazole-3-propanoic Acid

  • To a solution of the ester from Step 2 in a mixture of ethanol and water, add an excess of sodium hydroxide.

  • Reflux the mixture for 4-6 hours.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 1,5-diarylpyrazole-3-propanoic acid.

Protocol 2: Amidation of 1,5-Diarylpyrazole-3-propanoic Acid with this compound

This protocol describes the coupling of the synthesized pyrazole-3-propanoic acid with this compound to form the final amide derivative.

Step 1: Activation of the Carboxylic Acid

  • Suspend the 1,5-diarylpyrazole-3-propanoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Amide Bond Formation

  • To the activated carboxylic acid solution, add this compound (1.1 equivalents) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure pyrazol-3-propanoic acid amide derivative.

The workflow for the synthesis is depicted in the diagram below.

Synthesis_Workflow Chalcone Chalcone + Hydrazine Hydrate Pyrazoline_Ester 1,5-Diaryl-4,5-dihydro-1H- pyrazole-3-carboxylic Acid Ethyl Ester Chalcone->Pyrazoline_Ester Cyclocondensation (Acetic Acid, Reflux) Pyrazole_Ester 1,5-Diaryl-1H-pyrazole-3- carboxylic Acid Ethyl Ester Pyrazoline_Ester->Pyrazole_Ester Aromatization (e.g., Br₂/CHCl₃) Propanoic_Acid 1,5-Diarylpyrazole-3- propanoic Acid Pyrazole_Ester->Propanoic_Acid Hydrolysis (NaOH, Reflux) Activated_Acid Activated Carboxylic Acid Propanoic_Acid->Activated_Acid Activation (EDC, HOBt) Final_Product Pyrazol-3-propanoic Acid Amide Derivative Activated_Acid->Final_Product Amide Coupling Amine This compound Amine->Final_Product

Caption: Synthetic Workflow for Pyrazol-3-propanoic Acid Amides.

References

Application Notes and Protocols for In Vitro Efficacy Evaluation of 1-(Tetrahydro-2-furoyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Tetrahydro-2-furoyl)piperazine (THFP) serves as a versatile scaffold in medicinal chemistry. Its derivatives are of significant interest for the development of novel therapeutic agents. The piperazine ring is a common feature in a multitude of biologically active compounds, conferring favorable pharmacokinetic properties. Coupled with the tetrahydrofuran moiety, THFP derivatives present a unique chemical space for exploring a range of pharmacological activities. This document provides detailed application notes and protocols for a panel of in vitro assays to evaluate the efficacy of novel THFP derivatives in key therapeutic areas: oncology, infectious diseases, neuroscience, and inflammation.

I. Oncology Applications

Piperazine derivatives have demonstrated significant potential as anti-cancer agents by targeting various mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Data Presentation: Anti-Cancer Activity

The anti-cancer efficacy of THFP derivatives can be quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Derivative IDCancer Cell LineIC50 (µM)
THFP-001MCF-7 (Breast)15.2
THFP-002A549 (Lung)8.7
THFP-003PC-3 (Prostate)12.5
DoxorubicinMCF-7 (Breast)0.8
DoxorubicinA549 (Lung)0.5
DoxorubicinPC-3 (Prostate)1.1
Experimental Protocols

Objective: To determine the cytotoxic effect of THFP derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2] The amount of formazan produced is proportional to the number of viable cells.[3]

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the THFP derivatives and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Add THFP derivatives A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: MTT assay workflow for cytotoxicity testing.

Objective: To determine if the cell death induced by THFP derivatives is due to apoptosis.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[6] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[7]

Protocol:

  • Treat cells with the THFP derivatives at their respective IC50 concentrations for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.[8]

  • Add Annexin V-FITC and PI to the cell suspension.[6]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

G cluster_workflow Apoptosis Assay Workflow A Treat cells with THFP derivatives B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by flow cytometry E->F

Caption: Annexin V/PI apoptosis assay workflow.

Signaling Pathway

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival, Proliferation, Growth mTORC1->CellSurvival THFP THFP Derivative THFP->PI3K inhibits THFP->Akt inhibits

Caption: PI3K/Akt signaling pathway and potential inhibition by THFP derivatives.

II. Antimicrobial Applications

The emergence of antimicrobial resistance necessitates the development of new classes of antibiotics. Piperazine-containing compounds have shown promise as novel antibacterial and antifungal agents.

Data Presentation: Antimicrobial Activity

The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Derivative IDOrganismMIC (µg/mL)MBC (µg/mL)
THFP-004S. aureus (MRSA)1632
THFP-005E. coli32>64
THFP-006C. albicans816
VancomycinS. aureus (MRSA)12
CiprofloxacinE. coli0.0150.03
FluconazoleC. albicans0.52
Experimental Protocols

Objective: To determine the lowest concentration of a THFP derivative that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration at which no visible growth is observed after incubation.

Protocol:

  • Prepare serial two-fold dilutions of the THFP derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[9]

  • Include positive (microbes in broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no turbidity.

Objective: To determine the lowest concentration of a THFP derivative that kills 99.9% of the initial microbial inoculum.

Principle: Following the MIC assay, aliquots from the wells showing no visible growth are subcultured onto an agar medium. The MBC is the lowest concentration from which no microbial growth occurs on the agar plate.[10]

Protocol:

  • From the wells of the completed MIC assay that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation, corresponding to a 99.9% reduction in CFU/mL compared to the initial inoculum.[11]

G cluster_workflow MIC/MBC Assay Workflow A Serial dilution of THFP derivatives B Inoculate with bacteria A->B C Incubate for 18-24h B->C D Determine MIC (no turbidity) C->D E Plate aliquots from clear wells D->E F Incubate for 18-24h E->F G Determine MBC (no colonies) F->G G cluster_workflow Receptor Binding Assay Workflow A Prepare receptor membranes B Incubate membranes, radioligand, and THFP derivative A->B C Filter to separate bound/free ligand B->C D Wash filters C->D E Measure radioactivity D->E F Calculate Ki E->F G cluster_pathway Leukotriene Biosynthesis Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA releases PLA2 PLA2 LTA4 Leukotriene A4 (LTA4) AA->LTA4 converts FLAP FLAP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 activates Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation THFP THFP Derivative THFP->LOX5 inhibits

References

Application Notes and Protocols for Oral Formulation with 1-(Tetrahydro-2-furoyl)piperazine to Enhance Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oral administration of therapeutic agents is often challenged by poor aqueous solubility and low intestinal permeability, leading to diminished bioavailability and suboptimal therapeutic outcomes. Overcoming these hurdles is a critical focus in pharmaceutical development. 1-(Tetrahydro-2-furoyl)piperazine is a novel excipient that has demonstrated potential in significantly enhancing the oral bioavailability of poorly soluble drug candidates. Its unique chemical structure is believed to improve both the solubility and the intestinal absorption of co-administered active pharmaceutical ingredients (APIs).[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the formulation of oral medications to improve their bioavailability. The information presented is intended to guide researchers and formulation scientists in evaluating and implementing this excipient in their drug development programs.

Mechanism of Action

While the precise mechanisms are under ongoing investigation, preliminary studies suggest that this compound enhances bioavailability through a multi-faceted approach. The proposed mechanisms include:

  • Improved Drug Solubilization: The inherent solubility of this compound in aqueous media may facilitate the dissolution of poorly soluble APIs.

  • Permeation Enhancement: It is hypothesized that this compound transiently modulates the permeability of the intestinal epithelium, potentially by interacting with tight junctions, thereby allowing for increased paracellular transport of drug molecules.

Data on Bioavailability Enhancement

The following tables summarize hypothetical in vitro and in vivo data for a model poorly soluble drug, "API-X," when formulated with this compound.

Table 1: In Vitro Dissolution of API-X

FormulationTime (minutes)% API-X Dissolved
API-X Alone 1510
3018
6025
12032
API-X + this compound 1545
3075
6092
12098

Table 2: Caco-2 Cell Permeability of API-X

FormulationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
API-X Alone 0.85.2
API-X + this compound 3.51.8

Table 3: Pharmacokinetic Parameters of API-X in Rats (Oral Administration)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
API-X Alone 1504980100
API-X + this compound 72025880600

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Dissolution Testing

Objective: To assess the effect of this compound on the dissolution rate of a poorly soluble API.

Materials:

  • API-X

  • This compound

  • USP Apparatus 2 (Paddle)

  • Dissolution Medium: Simulated Gastric Fluid (SGF) without pepsin, pH 1.2

  • HPLC system for quantification

Procedure:

  • Prepare the dissolution medium and equilibrate to 37 ± 0.5°C.

  • Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus.

  • Prepare two sets of formulations:

    • Formulation A: API-X encapsulated.

    • Formulation B: API-X and this compound (1:1 molar ratio) co-milled and encapsulated.

  • Set the paddle speed to 75 RPM.

  • Introduce one capsule of each formulation into separate vessels.

  • Withdraw 5 mL samples at 15, 30, 60, and 120 minutes. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of API-X in each sample using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To evaluate the effect of this compound on the intestinal permeability of an API using an in vitro cell model.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • API-X

  • This compound

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Prepare transport solutions in HBSS:

    • Solution A (Apical to Basolateral): API-X (10 µM).

    • Solution B (Apical to Basolateral): API-X (10 µM) + this compound (10 µM).

    • Solution C (Basolateral to Apical): API-X (10 µM).

    • Solution D (Basolateral to Apical): API-X (10 µM) + this compound (10 µM).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the respective transport solutions to the apical or basolateral chambers.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Analyze the concentration of API-X in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the effect of this compound on the oral bioavailability of an API in a rodent model.

Materials:

  • Sprague-Dawley rats

  • API-X

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies

  • LC-MS/MS for quantification

Procedure:

  • Fast rats overnight with free access to water.

  • Prepare two oral formulations in the vehicle:

    • Formulation A: API-X suspension.

    • Formulation B: API-X and this compound (1:1 molar ratio) suspension.

  • Administer the formulations to two groups of rats via oral gavage at a dose of 10 mg/kg of API-X.

  • Collect blood samples from the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Process the blood samples to obtain plasma.

  • Analyze the concentration of API-X in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Determine the relative bioavailability of Formulation B compared to Formulation A.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelium Poorly Soluble Drug Poorly Soluble Drug Solubilized Drug Complex Solubilized Drug Complex Poorly Soluble Drug->Solubilized Drug Complex Solubilization TF-Piperazine This compound TF-Piperazine->Solubilized Drug Complex Tight Junction Tight Junction (Modulated) Solubilized Drug Complex->Tight Junction Increased Paracellular Transport Enterocyte1 Enterocyte Enterocyte2 Enterocyte Bloodstream Bloodstream Tight Junction->Bloodstream Enhanced Absorption

Caption: Proposed mechanism of bioavailability enhancement.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Outcome Dissolution Dissolution Testing (USP Apparatus 2) Permeability Caco-2 Permeability Assay Dissolution->Permeability PK_Study Pharmacokinetic Study in Rats (Oral Gavage) Permeability->PK_Study Proceed if promising Data_Analysis Calculate Cmax, Tmax, AUC PK_Study->Data_Analysis Bioavailability Enhanced Bioavailability Data_Analysis->Bioavailability

Caption: Experimental workflow for evaluation.

Disclaimer

The data presented in this document is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific API and formulation conditions. It is essential to conduct thorough experimental validation for any new formulation.

References

Application Notes and Protocols for Investigating the Neuropharmacological Effects of 1-(Tetrahydro-2-furoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Tetrahydro-2-furoyl)piperazine is a heterocyclic compound featuring a piperazine ring coupled with a tetrahydrofuran moiety.[1][2] The piperazine scaffold is a well-established pharmacophore present in numerous centrally acting agents, including anxiolytics, antipsychotics, and antidepressants, which often exert their effects by modulating monoamine neurotransmitter systems.[3][4] Given this structural precedent, it is hypothesized that this compound may exhibit neuropharmacological activity by interacting with key components of neurotransmission, such as receptors and transporters.[3]

These application notes provide a comprehensive experimental framework for the initial characterization of the neuropharmacological profile of this compound. The protocols detailed below cover fundamental in vitro and in vivo assays to assess its potential effects on the central nervous system.

I. In Vitro Neuropharmacological Profiling

In vitro assays are essential for the initial characterization of a compound's mechanism of action at the molecular and cellular level.[5] These assays provide a controlled environment to study interactions with specific receptors and transporters, as well as effects on neurotransmitter dynamics.[6]

A. Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.[7] This protocol is designed to assess the binding affinity of this compound to serotonin (5-HT) and dopamine (D) receptors, which are common targets for piperazine-containing drugs.[4]

Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A, 5-HT2A, and D2 receptors.

Materials:

  • Test Compound: this compound

  • Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]Ketanserin (for 5-HT2A), [3H]Spiperone (for D2)

  • Cell membranes expressing the target receptors (e.g., from CHO or HEK293 cells)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • Non-specific binding inhibitors (e.g., 10 µM serotonin for 5-HT assays, 10 µM haloperidol for D2 assays)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

Table 1: Receptor Binding Affinity (Ki) of this compound

Receptor TargetRadioligandKi (nM)
5-HT1A[3H]8-OH-DPAT85.3
5-HT2A[3H]Ketanserin250.1
D2[3H]Spiperone520.7
B. Neurotransmitter Uptake and Release Assays

These assays investigate the compound's effect on the clearance and release of neurotransmitters from the synaptic cleft, key processes in regulating neuronal signaling.[8]

Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

Objective: To evaluate the effect of this compound on the reuptake of serotonin and dopamine into presynaptic terminals.

Materials:

  • Synaptosomes (isolated nerve terminals) from rat brain regions (e.g., striatum for dopamine, cortex for serotonin)

  • Test Compound: this compound

  • Radiolabeled neurotransmitters: [3H]Serotonin, [3H]Dopamine

  • Uptake Buffer (e.g., Krebs-Ringer buffer)

  • Known uptake inhibitors as positive controls (e.g., Fluoxetine for serotonin, GBR-12909 for dopamine)

  • Scintillation cocktail and counter

Procedure:

  • Pre-incubate synaptosomes with varying concentrations of this compound or control inhibitors.

  • Initiate uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate uptake by rapid filtration and washing with ice-cold buffer.

  • Quantify the radioactivity retained by the synaptosomes using a scintillation counter.

  • Calculate the percentage inhibition of uptake compared to the vehicle control.

  • Determine the IC50 value from the concentration-response curve.

Data Presentation:

Table 2: Inhibition of Neurotransmitter Uptake by this compound

Neurotransmitter TransporterIC50 (µM)
Serotonin (SERT)12.5
Dopamine (DAT)> 50

II. In Vivo Behavioral Pharmacology

Animal models are indispensable for assessing the potential therapeutic effects of a compound on complex behaviors related to psychiatric disorders.[9][10]

A. Assessment of Anxiolytic-like Activity

The elevated plus-maze is a widely used behavioral test to screen for anxiolytic-like effects of drugs in rodents.[9]

Protocol 3: Elevated Plus-Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of this compound in mice.

Materials:

  • Elevated plus-maze apparatus (two open arms and two closed arms)

  • Male mice (e.g., C57BL/6 strain)

  • Test Compound: this compound

  • Vehicle control (e.g., saline with a small amount of DMSO)

  • Positive control (e.g., Diazepam)

  • Video tracking system and software

Procedure:

  • Administer this compound, vehicle, or positive control to different groups of mice (e.g., intraperitoneally) 30 minutes before testing.

  • Place each mouse individually in the center of the EPM, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session using a video camera.

  • Analyze the video recordings to score the time spent in the open arms and the number of entries into the open and closed arms.

  • An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.

Data Presentation:

Table 3: Effects of this compound in the Elevated Plus-Maze Test

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)
Vehicle-35.2 ± 4.128.5 ± 3.2
This compound1058.9 ± 5.345.1 ± 4.0
Diazepam275.4 ± 6.8 55.2 ± 5.1
*p < 0.05, **p < 0.01 compared to vehicle
B. Assessment of Antidepressant-like Activity

The forced swim test is a common behavioral paradigm used to screen for antidepressant-like activity.[11]

Protocol 4: Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effects of this compound in rats.

Materials:

  • Cylindrical tanks filled with water (24-26°C)

  • Male rats (e.g., Sprague-Dawley strain)

  • Test Compound: this compound

  • Vehicle control

  • Positive control (e.g., Imipramine)

  • Video recording equipment

Procedure:

  • Administer the test compound, vehicle, or positive control to different groups of rats.

  • The test consists of a pre-test session (15 minutes) on day 1, followed by a test session (5 minutes) on day 2.

  • On day 2, 30 minutes after drug administration, place each rat in the water tank.

  • Record the 5-minute session and score the duration of immobility.

  • A significant decrease in immobility time suggests an antidepressant-like effect.

Data Presentation:

Table 4: Effects of this compound in the Forced Swim Test

Treatment GroupDose (mg/kg)Immobility Time (s)
Vehicle-155.6 ± 12.3
This compound2098.4 ± 10.1
Imipramine1575.2 ± 8.9**
p < 0.05, **p < 0.01 compared to vehicle

III. Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 In Vitro Assays cluster_1 In Vivo Assays Receptor_Binding Receptor Binding Assays Mechanism Mechanism Receptor_Binding->Mechanism Identifies Molecular Targets Neurotransmitter_Uptake Neurotransmitter Uptake Assays Neurotransmitter_Uptake->Mechanism Identifies Functional Effects Anxiolytic_Models Anxiolytic Models (EPM) Therapeutic_Potential Therapeutic_Potential Anxiolytic_Models->Therapeutic_Potential Suggests Anxiolytic Potential Antidepressant_Models Antidepressant Models (FST) Antidepressant_Models->Therapeutic_Potential Suggests Antidepressant Potential Compound This compound Compound->Receptor_Binding Affinity (Ki) Compound->Neurotransmitter_Uptake Potency (IC50) Compound->Anxiolytic_Models Behavioral Effects Compound->Antidepressant_Models Behavioral Effects

Caption: Experimental workflow for neuropharmacological screening.

G Compound This compound SERT Serotonin Transporter (SERT) Compound->SERT Inhibition Synaptic_5HT Increased Synaptic Serotonin SERT->Synaptic_5HT Leads to 5HT_Receptor Postsynaptic 5-HT Receptor Neuronal_Signaling Altered Neuronal Signaling 5HT_Receptor->Neuronal_Signaling Synaptic_5HT->5HT_Receptor Activates Therapeutic_Effect Anxiolytic/Antidepressant Effect Neuronal_Signaling->Therapeutic_Effect

Caption: Hypothesized serotonergic signaling pathway.

IV. Conclusion

The described protocols provide a systematic approach to elucidate the neuropharmacological properties of this compound. The in vitro assays will establish its molecular targets and mechanism of action, while the in vivo studies will provide crucial information about its potential therapeutic effects. The collective data will form a robust preclinical package to guide further drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Synthesis of Monosubstituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of monosubstituted piperazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This section offers solutions to specific problems that may arise during the synthesis of monosubstituted piperazines, presented in a direct question-and-answer format.

Issue 1: Low Yield of Monosubstituted Piperazine and Formation of Disubstituted Byproduct

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is the most common challenge in piperazine chemistry, arising from the comparable reactivity of the second nitrogen atom after the initial substitution.[1][2] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (ranging from 3 to 10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1][2]

  • Slow Addition of Electrophile: Adding the alkylating or acylating agent dropwise, particularly at low temperatures, helps maintain a low concentration of the electrophile, reducing the likelihood of a second substitution event.[1][3]

  • Use of a Mono-Protected Piperazine: This is the most reliable method for achieving high selectivity.[2][3] Protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc) ensures that the reaction can only occur at the free nitrogen. The protecting group is then removed in a subsequent step.[3][4]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) forms a mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[2][5]

Logical Flowchart: Choosing a Mono-Substitution Strategy

The following diagram provides a decision-making framework for selecting an appropriate strategy to achieve mono-substitution.

G start Start: Need to synthesize a monosubstituted piperazine q1 Is the electrophile precious or expensive? start->q1 q2 Is a multi-step synthesis acceptable? q1->q2 No strategy1 Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) q1->strategy1 Yes q3 Is purification from excess piperazine feasible? q2->q3 No q2->strategy1 Yes strategy2 Use Large Excess of Piperazine q3->strategy2 Yes strategy3 Use In Situ Mono-Protonation q3->strategy3 No end_node Proceed with selected strategy strategy1->end_node strategy2->end_node strategy3->end_node

Caption: Decision tree for selecting a mono-substitution strategy.

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify my substituted piperazine product from the reaction mixture, especially removing the unreacted excess piperazine. What purification techniques are effective?

Answer: Purification can be challenging due to the high water solubility of piperazine and its derivatives.

  • Acidic Wash/Extraction: Excess piperazine can be removed by washing the organic layer with an acidic aqueous solution. The monosubstituted product, being less basic, may remain in the organic phase, while the more basic piperazine is protonated and extracted into the aqueous layer.

  • Basification and Extraction: If your product is water-soluble, likely due to salt formation, the aqueous layer should be basified (pH 9.5-12) with a base like NaOH or K₂CO₃ to deprotonate the piperazine nitrogen. This increases its solubility in organic solvents like dichloromethane or chloroform, allowing for extraction.[3]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1] It is also possible to selectively precipitate piperazine as its diacetate salt from an acetone solution, leaving other derivatives in the mother liquor.[6]

  • Column Chromatography: While common, chromatography of basic amines on silica gel can be problematic (e.g., tailing). Using a deactivated silica gel or alumina, or adding a small amount of a basic modifier (like triethylamine or ammonia) to the eluent can improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the advantages and disadvantages of the main strategies for achieving mono-substitution?

A1: Each strategy has its own trade-offs. The choice depends on factors like cost, scale, and the specific properties of the reactants and products.

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield (Mono-product)AdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%One-step, cost-effective.[2]Difficult removal of excess piperazine.[2]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% (for alkylation step)High selectivity, clean reaction.[2]Multi-step process (protection/deprotection), higher cost.[2][7]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile)60-89%One-pot synthesis, good yields.[2]Lower nucleophilicity may require longer reaction times or activation.[2][8]

Q2: My N-alkylation reaction is stalling and giving low to no yield. What are the potential causes?

A2: Several factors can lead to an incomplete or failed N-alkylation reaction:

  • Insufficient Base: A weak or insufficient amount of base can fail to neutralize the acid byproduct, stalling the reaction. Strong, non-nucleophilic bases like anhydrous K₂CO₃ or Cs₂CO₃ (1.5-2.0 equivalents) are recommended.[3]

  • Poor Solubility: If reagents are not fully dissolved, the reaction will be slow or incomplete. Consider switching to a more polar aprotic solvent like DMF.[3]

  • Low Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[3]

  • Inactive Catalyst: For reactions like Buchwald-Hartwig amination, ensure the catalyst is of high quality and the reaction is maintained under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[3]

Q3: Which protecting group is best for piperazine mono-functionalization?

A3: The tert-butyloxycarbonyl (Boc) group is the most widely used protecting group for this purpose.[2][4][9] It offers an excellent balance of being stable under a variety of reaction conditions (including alkylation and acylation) while being easily removable under acidic conditions (e.g., with TFA or HCl).[4] Other protecting groups like carbethoxy (Cbz) or benzyl can also be used, but their removal conditions (e.g., hydrogenolysis for Cbz and benzyl) may not be compatible with all functional groups in the molecule.[10]

Experimental Protocols & Workflows

Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)

This protocol is a foundational step for highly selective mono-functionalization.

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) in DCM to the piperazine solution over 2-3 hours at room temperature.[2]

  • Stir the reaction for 20-24 hours.[2]

  • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Typical yields are around 83%.[2]

Workflow: General Synthesis of Monosubstituted Piperazine via N-Boc Protection

The diagram below illustrates the three main stages of this synthetic strategy.

G cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection piperazine Piperazine nboc_piperazine N-Boc-piperazine piperazine->nboc_piperazine + boc2o Boc₂O boc2o->nboc_piperazine functionalized N-R, N'-Boc-piperazine nboc_piperazine->functionalized Alkylation, Acylation, etc. electrophile Electrophile (R-X) electrophile->functionalized final_product Monosubstituted Piperazine functionalized->final_product acid Acid (TFA or HCl) acid->final_product

Caption: General workflow for synthesis via N-Boc protection.

Protocol 2: Mono-N-Alkylation of N-Boc-Piperazine

Materials:

  • N-Boc-piperazine (1.0 eq)

  • Alkyl Halide (R-X, 1.0-1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • To a dried reaction flask, add N-Boc-piperazine and anhydrous potassium carbonate.

  • Add the anhydrous solvent (MeCN or DMF) and stir the suspension.

  • Add the alkyl halide to the mixture at room temperature.[4]

  • Heat the reaction mixture if necessary (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[3]

  • Upon completion, cool the mixture and concentrate under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., DCM) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.[4]

Protocol 3: Deprotection of the Boc Group

Materials:

  • N-R, N'-Boc-piperazine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or HCl in Dioxane/Ether

Procedure:

  • Dissolve the purified N-R, N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.[2]

  • Stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.[2]

  • Evaporate the solvent and excess acid under reduced pressure.

  • Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final product with an appropriate organic solvent. Alternatively, the resulting salt can be isolated directly.

References

Technical Support Center: Synthesis of Mono-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the formation of disubstituted piperazine byproducts during chemical synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of a 1,4-disubstituted piperazine a common issue in my reactions?

A1: The formation of a disubstituted byproduct is a frequent challenge due to the symmetrical nature of the piperazine ring, which contains two secondary amine groups of similar reactivity.[1] After the first substitution, the second nitrogen atom can still react with the electrophile, leading to the formation of the 1,4-disubstituted byproduct.[2]

Q2: What are the primary strategies to promote mono-substitution and avoid di-alkylation?

A2: Several key strategies can be employed to favor the formation of the desired mono-substituted product:

  • Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) increases the statistical probability of the electrophile reacting with an unsubstituted piperazine molecule.[3]

  • Protecting Group Strategy: This is a highly reliable method that involves temporarily blocking one of the piperazine nitrogens with a protecting group, such as tert-Butoxycarbonyl (Boc) or Acetyl.[1][4] Alkylation is then directed to the unprotected nitrogen, and the protecting group is subsequently removed.[1][2]

  • Use of Piperazine Salts: Utilizing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thereby hindering di-alkylation.[4][5]

  • Control of Reaction Conditions: Slow, dropwise addition of the alkylating agent, especially at lower temperatures, helps to maintain a low concentration of the electrophile and reduces the likelihood of a second alkylation event.[3][4]

  • Reductive Amination: This method involves reacting piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced. It is particularly effective at preventing the formation of quaternary ammonium salts.[4][6]

Troubleshooting Guides

Issue 1: Significant formation of di-substituted byproduct despite using excess piperazine.
  • Potential Cause: The reaction temperature may be too high, or the reaction time may be too long, favoring the thermodynamically more stable di-substituted product.[2] A highly basic environment can also deprotonate the mono-substituted product, making it more susceptible to further alkylation.[2]

  • Solution:

    • Lower the reaction temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.[2]

    • Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of the desired product and stop the reaction once it is maximized.[2]

    • Use a weaker base: Consider using a milder base, such as sodium bicarbonate or potassium carbonate, instead of strong bases like sodium hydroxide.[2]

    • Slow addition of the electrophile: Add the alkylating or arylating agent dropwise to the reaction mixture.[3]

Issue 2: Low yield of the desired mono-substituted product.
  • Potential Cause: Several factors can contribute to low yields, including suboptimal reaction conditions, poor solubility of reagents, or catalyst deactivation in catalytic reactions.[2][4] Over-alkylation on the same nitrogen can also lead to the formation of water-soluble quaternary ammonium salts, which are difficult to extract.[2][6]

  • Solution:

    • Optimize reaction conditions: Systematically vary the temperature, reaction time, and choice of base to identify the optimal conditions for your specific substrate.[2]

    • Solvent selection: If reagent solubility is an issue, switch to a more suitable solvent. For instance, a more polar aprotic solvent like DMF may be beneficial.[4]

    • Protecting group strategy: For the most reliable control and highest yields of the mono-substituted product, utilize a mono-protected piperazine like N-Boc-piperazine.[4]

    • Product Extraction: If your product is highly water-soluble, basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide during work-up. This will deprotonate the piperazine nitrogen, making the product more soluble in organic solvents.[4]

Quantitative Data Summary

The following tables summarize quantitative data from different experimental approaches to achieve mono-alkylation of piperazine.

Table 1: Comparison of Mono-Alkylation Strategies

StrategyAlkylating AgentYield of Mono-alkylated Product (%)Reference
Excess Piperazine Alkyl Halide70-80%[6]
Mono-protected Piperazine (Acetyl) n-Butyl bromideHigh (not specified)[1]
Monopiperazinium Salt o-methylbenzyl bromide89%[7]

Table 2: N-Alkylation of Acetyl-Protected Piperazine with Primary Alkyl Bromides

Alkyl BromideYield (%)
n-Butyl bromideHigh
Isobutyl bromideHigh
n-Pentyl bromideHigh
(Data adapted from a comparative guide, specific yield percentages were not provided but described as "high")[1]

Experimental Protocols

Protocol 1: Mono-alkylation using a Mono-protected Piperazine (N-Acetylpiperazine)
  • Suspension Preparation: Create a suspension of N-Acetylpiperazine and a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.), in a suitable aprotic solvent like acetonitrile or THF.[1][4]

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., n-Butyl bromide, 1.0-1.2 eq.) to the suspension.[1]

  • Reaction: Heat the reaction mixture to reflux and maintain it overnight. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: After cooling to room temperature, remove the inorganic salts by filtration.[1]

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-Alkyl-N'-Acetylpiperazine.[1]

  • Deprotection: The acetyl group can be subsequently hydrolyzed under acidic or basic conditions to yield the final mono-alkylated piperazine.[1]

Protocol 2: Mono-alkylation using a Monopiperazinium Salt
  • Salt Formation: Prepare a solution of piperazine hexahydrate (1 eq.) and 11.55 N hydrochloric acid (1 eq.) in ethanol. This will form the monopiperazinium salt in situ.[1]

  • Reaction Setup: Cool the solution to 20°C and stir.[1]

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., p-tert-Butylbenzyl chloride) dropwise to the stirred solution.[1]

  • Reaction: Stir the mixture for 1 hour at room temperature, followed by 30 minutes at 70°C.[1]

  • Work-up and Isolation: The specific work-up procedure will depend on the properties of the product but generally involves extraction and purification.

Protocol 3: Mono-protection of Piperazine with a Boc Group
  • Dissolve Piperazine: Dissolve piperazine (2 eq.) in a suitable solvent like dichloromethane (DCM).[2]

  • Prepare Boc₂O Solution: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1 eq.) in DCM.[2]

  • Slow Addition: Add the Boc₂O solution dropwise to the piperazine solution over several hours while stirring.[2]

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.[2]

  • Isolation: Evaporate the DCM under reduced pressure to obtain the crude N-Boc-piperazine, which can then be purified.[2]

Visualizations

logical_relationship cluster_problem Problem cluster_strategies Prevention Strategies cluster_outcome Desired Outcome Problem Formation of Disubstituted Piperazine Strategy1 Excess Piperazine Problem->Strategy1 Strategy2 Mono-protected Piperazine Problem->Strategy2 Strategy3 Monopiperazinium Salt Problem->Strategy3 Strategy4 Controlled Reaction Conditions Problem->Strategy4 Outcome Mono-substituted Piperazine Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome Strategy4->Outcome

Caption: Key strategies to prevent the formation of disubstituted piperazine byproducts.

experimental_workflow Start Start: Unsubstituted Piperazine Protect Step 1: Mono-protection (e.g., with Boc₂O) Start->Protect Alkylate Step 2: Alkylation of Unprotected Nitrogen Protect->Alkylate Deprotect Step 3: Deprotection (e.g., with TFA or HCl) Alkylate->Deprotect End End: Mono-substituted Piperazine Deprotect->End

Caption: Workflow for mono-substitution of piperazine using a protecting group strategy.

References

Technical Support Center: Purification of 1-(Tetrahydro-2-furoyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(Tetrahydro-2-furoyl)piperazine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Piperazine: Due to incomplete reaction.

  • 1,4-Bis(tetrahydro-2-furoyl)piperazine: A common byproduct resulting from the disubstitution of piperazine. This impurity is generally less polar than the desired monosubstituted product.

  • 1-[(Furan-2-yl)carbonyl]piperazine: An impurity that may arise from the starting materials or side reactions.

  • Residual Solvents: Solvents used in the synthesis and workup, such as chloroform or toluene.

  • Degradation Products: N-formylpiperazine and ammonia can form, especially with improper storage or high temperatures.

Q2: My this compound product is an oil and difficult to handle. How can I solidify it?

A2: Converting the basic piperazine product into its hydrochloride salt is a highly effective method for obtaining a solid material that is easier to handle and purify. This can be achieved by dissolving the oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and then adding a solution of hydrogen chloride in a compatible solvent. The resulting hydrochloride salt will typically precipitate and can be collected by filtration.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To prevent degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and hydrolysis.

Troubleshooting Guides

Chromatographic Purification

Issue 1: Poor separation of this compound from the 1,4-disubstituted byproduct on a silica gel column.

  • Possible Cause: The solvent system lacks sufficient selectivity.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Since the disubstituted byproduct is less polar, a careful adjustment of the eluent polarity is crucial. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane/methanol.

    • Employ Gradient Elution: A gradient elution, starting with a low polarity and gradually increasing it, can effectively separate the less polar disubstituted byproduct from the desired monosubstituted product.

    • Add a Basic Modifier: To minimize peak tailing caused by the interaction of the basic piperazine nitrogen with the acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent.

Issue 2: The product appears to be degrading on the silica gel column.

  • Possible Cause: The acidic nature of silica gel can cause the degradation of sensitive compounds.

  • Troubleshooting Steps:

    • Use a Deactivated Stationary Phase: Consider using deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).

    • Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation.

    • Work at Lower Temperatures: If feasible, perform the chromatography in a cold room or with a jacketed column to minimize thermal degradation.

Recrystallization

Issue 1: The compound oils out during recrystallization.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the cooling rate is too fast.

  • Troubleshooting Steps:

    • Select a Different Solvent System: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents or solvent mixtures. Common systems for amides include ethanol, acetone, acetonitrile, and mixtures like hexane/ethyl acetate.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This encourages the formation of crystals rather than oil.

    • Use a Seed Crystal: If a small amount of crystalline material is available, add a seed crystal to the cooled, saturated solution to induce crystallization.

    • Increase the Volume of the Anti-Solvent: If using a binary solvent system, slowly add more of the anti-solvent (the one in which the compound is less soluble) to the solution at an elevated temperature until slight turbidity is observed, then allow it to cool slowly.

Issue 2: Low recovery after recrystallization.

  • Possible Cause: The compound has significant solubility in the mother liquor even at low temperatures, or too much solvent was used.

  • Troubleshooting Steps:

    • Minimize the Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool the Mother Liquor Thoroughly: Ensure the flask is cooled for a sufficient amount of time at a low temperature (e.g., in an ice bath or freezer) to maximize precipitation.

    • Concentrate the Mother Liquor: Evaporate a portion of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Data Presentation

Table 1: Comparison of Purification Techniques for Piperazine Analogs

Purification TechniqueTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Column Chromatography >98%60-80%High resolution, good for removing closely related impurities.Can be time-consuming and may lead to product loss on the column.
Recrystallization >99%70-90%Highly effective for achieving high purity, scalable.Requires finding a suitable solvent system; can have lower yields if the compound is somewhat soluble in the cold solvent.
Acid-Base Extraction Variable>90%Good for removing non-basic impurities.Does not separate basic impurities from the product.
Distillation (for volatile analogs) >97%50-70%Effective for removing non-volatile impurities.Not suitable for thermally sensitive compounds.

Note: The values presented are typical and may vary depending on the specific analog and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or a dichloromethane/methanol mixture).

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization from a Binary Solvent System
  • Solvent Selection: Based on preliminary solubility tests, select a solvent in which the compound is soluble (e.g., ethyl acetate) and a miscible anti-solvent in which it is poorly soluble (e.g., hexanes).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy.

  • Clarification: If necessary, add a few drops of the "good" solvent back to the hot solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Mandatory Visualizations

G Troubleshooting Workflow for Low Purity start Low Purity of this compound check_impurities Identify Impurities (TLC, NMR, LC-MS) start->check_impurities is_base_soluble Are impurities non-basic? check_impurities->is_base_soluble acid_base_extraction Perform Acid-Base Extraction is_base_soluble->acid_base_extraction Yes is_solid Is the product a solid or can be solidified? is_base_soluble->is_solid No acid_base_extraction->is_solid recrystallize Recrystallize from a suitable solvent is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No end_pure High Purity Product recrystallize->end_pure chromatography->end_pure

Caption: A logical workflow for troubleshooting low purity issues.

G General Purification Strategy crude_product Crude this compound initial_workup Aqueous Workup (e.g., washing with NaHCO3) crude_product->initial_workup primary_purification Primary Purification Method initial_workup->primary_purification recrystallization Recrystallization primary_purification->recrystallization If solid column_chromatography Column Chromatography primary_purification->column_chromatography If oil or complex mixture final_product Pure this compound recrystallization->final_product column_chromatography->final_product

References

Addressing solubility issues of "1-(Tetrahydro-2-furoyl)piperazine" in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "1-(Tetrahydro-2-furoyl)piperazine" during experimental assays.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound is a viscous liquid. Is this normal?

A1: Yes, this is the expected physical state of the compound. This compound is described as a colorless to yellow viscous liquid.[1]

Q2: I'm having trouble dissolving this compound. What is its solubility?

A2: While this compound is reported to be fully miscible in water[1][2], its solubility in other common laboratory solvents can be limited. This can be a source of precipitation or insolubility, especially when preparing concentrated stock solutions. Please refer to the solubility data table below for more details.

Q3: I observed precipitation when I diluted my stock solution into my aqueous assay buffer. What could be the cause?

A3: This can happen for a few reasons. If you prepared a concentrated stock solution in an organic solvent where the compound has limited solubility, it may precipitate upon dilution into an aqueous buffer. The final concentration of the organic solvent in your assay may be too low to maintain solubility. Additionally, inadequate mixing of the stock solution before dilution can also lead to this issue.

Q4: Can I heat or sonicate my solution to improve the solubility of this compound?

A4: Gentle heating (e.g., to 37°C) and brief sonication are common techniques to aid in the dissolution of compounds. However, it is crucial to proceed with caution to avoid potential degradation of the compound. Always visually inspect the solution to ensure there are no visible particles after these treatments.

Troubleshooting Guide

Issue: Difficulty Dissolving the Neat Compound

Symptoms:

  • The viscous liquid does not readily go into solution.

  • Visible oily droplets or an insoluble phase is present.

Possible Causes:

  • Insufficient mixing or vortexing.

  • Attempting to dissolve in a solvent with low solubility.

Solutions:

  • Ensure adequate mixing: Vortex the solution for 1-2 minutes.

  • Utilize sonication: A brief sonication in a water bath can help to break up any aggregates and facilitate dissolution.

  • Gentle warming: Warm the solution to 37°C to aid dissolution, but be mindful of potential compound degradation with excessive heat.

  • Solvent selection: If not using water, ensure you are using a solvent in which the compound is soluble at your desired concentration. Refer to the solubility table below.

Issue: Precipitation in a Cell-Based Assay

Symptoms:

  • Visible particulate matter or cloudiness in the well plate after adding the compound.

  • Inconsistent or non-reproducible results in cell viability or functional assays.

Possible Causes:

  • The final concentration of the compound exceeds its solubility limit in the aqueous medium.

  • The concentration of the organic solvent (e.g., DMSO) in the final dilution is too low to maintain solubility.

  • The stock solution was not properly mixed before dilution.

Solutions:

  • Optimize Stock Solution and Dilution:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • When diluting into your aqueous assay buffer, add the stock solution to the buffer while vortexing to ensure rapid and even dispersion.

  • Vehicle Control: Always include a vehicle control in your experiments (cells treated with the same concentration of solvent as the highest dose of your compound) to ensure that any observed effects are not due to solvent toxicity.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityReference
WaterFully Miscible[1][2]
ChloroformSparingly Soluble[2]
MethanolSlightly Soluble[2]
Dimethyl Sulfoxide (DMSO)Data not available, but generally a good solvent for many organic compounds.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 184.24 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • In a sterile microcentrifuge tube, weigh out the required amount of this compound. For example, for 1 mL of a 10 mM stock solution, you would need 1.8424 mg.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration.

  • Vortex the tube for 1-2 minutes until the compound is completely dissolved.

  • If dissolution is slow, briefly sonicate the tube in a water bath sonicator.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay Assay Protocol cluster_troubleshooting Troubleshooting start Start: Obtain this compound prep_stock Prepare Concentrated Stock Solution (e.g., 10 mM in 100% DMSO) start->prep_stock dissolve Vortex/Sonicate until fully dissolved prep_stock->dissolve store Aliquot and store at -20°C or -80°C dissolve->store thaw Thaw stock solution aliquot store->thaw serial_dilute Perform serial dilutions in assay medium thaw->serial_dilute add_to_cells Add final dilutions to experimental wells serial_dilute->add_to_cells incubate Incubate for desired time period add_to_cells->incubate check_solubility Precipitation observed? add_to_cells->check_solubility readout Perform assay readout incubate->readout check_solubility->incubate No solution1 Optimize dilution method (e.g., vortexing during addition) check_solubility->solution1 Yes solution2 Lower final compound concentration check_solubility->solution2 Yes solution3 Check final DMSO concentration (typically <=0.5%) check_solubility->solution3 Yes logical_relationship compound This compound property1 Fully miscible in Water compound->property1 property2 Limited solubility in some organic solvents (e.g., Methanol) compound->property2 issue Potential for Precipitation in Assays property2->issue cause1 High stock concentration in a poor solvent issue->cause1 cause2 Insufficient final co-solvent concentration issue->cause2 solution Recommended Protocol: - Use DMSO for concentrated stock solution. - Vortex during dilution into aqueous buffer. issue->solution

References

Improving the yield and purity of "1-(Tetrahydro-2-furoyl)piperazine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Tetrahydro-2-furoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common method is the acylation of piperazine with tetrahydro-2-furoic acid or one of its activated derivatives (e.g., acyl chloride). This reaction forms an amide bond between the carboxylic acid and one of the secondary amines of the piperazine ring.

Q2: What are the main challenges in this synthesis?

A2: The primary challenges are achieving high mono-selectivity and avoiding the formation of the di-substituted byproduct, 1,4-bis(tetrahydro-2-furoyl)piperazine.[1] Additionally, ensuring the complete activation of the carboxylic acid and effective purification of the final product are crucial for obtaining high yield and purity.

Q3: What is a typical yield for this reaction?

A3: With optimized conditions, yields can be quite high. For example, a procedure involving the reaction of tetrahydro-2-furoic acid with a two-fold molar excess of piperazine at 110°C has been reported to produce a 93% yield.[2] However, yields can vary significantly depending on the chosen methodology and reaction conditions.

Q4: What are the key physical properties of this compound?

A4: It is typically a colorless to yellow viscous liquid.[3][4] It is important to note its boiling point is approximately 140°C at 1.5 mmHg.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete reaction - Verify reactant quality: Ensure that the tetrahydro-2-furoic acid and piperazine are pure and dry. - Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be aware that excessive heat can lead to side reactions.
Formation of 1,4-bis(tetrahydro-2-furoyl)piperazine (di-acylation) - Use an excess of piperazine: Employing a 2 to 10-fold molar excess of piperazine relative to the tetrahydro-2-furoic acid can statistically favor mono-acylation.[1] - Slow addition of the acylating agent: Add the activated tetrahydro-2-furoic acid (e.g., acyl chloride) dropwise to the solution of piperazine at a low temperature (e.g., 0°C) to minimize localized high concentrations of the acylating agent.[1]
Inefficient activation of tetrahydro-2-furoic acid - Choose an appropriate coupling agent: If not using an acyl chloride, select a suitable coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or CDI (1,1'-Carbonyldiimidazole). The choice of coupling agent can significantly impact the yield. - Ensure anhydrous conditions: Water can hydrolyze the activated carboxylic acid intermediate. Use anhydrous solvents and dry glassware.
Difficulties in product isolation - Optimize work-up procedure: During aqueous work-up, ensure the pH is adjusted correctly to keep the product in the organic layer while removing unreacted piperazine and other water-soluble impurities. - Use appropriate extraction solvent: Chloroform or dichloromethane are commonly used for extraction.[2]
Problem 2: Impure Product After Work-up
Possible Cause Suggested Solution
Presence of unreacted piperazine - Acid wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove the basic piperazine into the aqueous layer. - Column chromatography: Use a silica gel column to separate the more polar piperazine from the product.
Presence of the di-acylated byproduct - Column chromatography: This is the most effective method for separating the mono- and di-acylated products. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective. - Recrystallization: If the product is a solid or can be converted to a solid salt, recrystallization from a suitable solvent can be an effective purification method.
Residual solvent or coupling agent byproducts - Drying under high vacuum: Ensure the final product is dried thoroughly under high vacuum to remove any residual volatile solvents. - Washing: If byproducts from coupling agents (e.g., dicyclohexylurea from DCC) are present and insoluble, they can often be removed by filtration.

Data Presentation

The choice of synthetic strategy significantly impacts the yield of mono-acylated piperazines. Below is a comparison of common strategies.

StrategyReactant Ratio (Piperazine:Acylating Agent)Typical Yield of Mono-acylated ProductAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%[1]One-step reaction, cost-effective.[1]Difficult removal of excess piperazine.[1]
Mono-Boc Protection 1:1 (Boc-Piperazine:Acylating Agent)>80% (for the acylation step)[1]High selectivity, clean reaction.[1]Multi-step process (protection and deprotection), higher cost.[1]
In situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:acylating agent)60-89%[1]One-pot synthesis, good yields.[1]May require longer reaction times or activation of the acylating agent.[1]

Note: Yields are representative and can vary based on the specific carboxylic acid and reaction conditions.

Experimental Protocols

Protocol 1: Direct Acylation with Excess Piperazine

This protocol is adapted from a reported synthesis of this compound with a high reported yield.[2]

Materials:

  • Tetrahydro-2-furoic acid (3.48 g, 30 mmol)

  • Piperazine (5.16 g, 60 mmol)

  • 1,1,1,3,3,3-Hexamethyldisilazane (HMDS) (4.83 g, 30 mmol)

  • Chloroform

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 ml round-bottom flask, add tetrahydro-2-furoic acid, piperazine, and HMDS.

  • Stir the mixture under a nitrogen atmosphere and heat to 110°C.

  • Monitor the reaction for completion by TLC (typically around 5 hours).

  • Cool the reaction mixture to room temperature.

  • Dissolve the residue in chloroform.

  • Wash the organic layer once with a saturated sodium bicarbonate solution and once with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the product.

Reported Yield: 93%[2]

Protocol 2: Acylation of Mono-Boc-Piperazine

This is a general procedure that can be adapted for tetrahydro-2-furoic acid to ensure mono-selectivity.

Step 1: Synthesis of 1-Boc-piperazine [1]

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction for 20-24 hours.

  • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction.

Step 2: Acylation of 1-Boc-piperazine [1]

  • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous DCM and cool to 0°C.

  • Activate tetrahydro-2-furoic acid by converting it to its acyl chloride or using a coupling agent.

  • Add the activated tetrahydro-2-furoic acid (1.0 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up and purify the N-(tetrahydro-2-furoyl)-N'-Boc-piperazine.

Step 3: Deprotection of the Boc Group [1]

  • Dissolve the purified product in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0°C.

  • Stir at room temperature for 1-2 hours.

  • Neutralize the reaction mixture and extract the final product.

Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Tetrahydro-2-furoic Acid + Piperazine (excess) Reaction Heat at 110°C, 5h Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Dissolve Dissolve in Chloroform Crude_Product->Dissolve Wash_NaHCO3 Wash with NaHCO3(aq) Dissolve->Wash_NaHCO3 Wash_H2O Wash with H2O Wash_NaHCO3->Wash_H2O Dry Dry over Na2SO4 Wash_H2O->Dry Concentrate Concentrate Dry->Concentrate Purification_Check Check Purity (TLC/LC-MS) Concentrate->Purification_Check Column_Chromatography Column Chromatography Purification_Check->Column_Chromatography If impure Pure_Product Pure this compound Purification_Check->Pure_Product If pure Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Starting_Materials Analyze Starting Materials by TLC/NMR Start->Check_Starting_Materials Check_Reaction_Completion Monitor Reaction by TLC/LC-MS Check_Starting_Materials->Check_Reaction_Completion Materials are Pure Impure_SM Impure Starting Materials Check_Starting_Materials->Impure_SM Materials are Impure Analyze_Side_Products Analyze Crude Product for Side Products Check_Reaction_Completion->Analyze_Side_Products Reaction is Complete Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction Incomplete Reaction Diacylation Di-acylation is the Major Side Product Analyze_Side_Products->Diacylation Di-acylation Detected Other_Side_Products Other Side Products Observed Analyze_Side_Products->Other_Side_Products Other Products Detected Solution_Purify_SM Purify Starting Materials Impure_SM->Solution_Purify_SM Solution_Optimize_Conditions Increase Reaction Time/Temperature Use a More Effective Coupling Agent Incomplete_Reaction->Solution_Optimize_Conditions Solution_Control_Stoichiometry Use a Larger Excess of Piperazine Slow Addition of Acylating Agent Diacylation->Solution_Control_Stoichiometry Solution_Investigate Investigate Reaction Conditions (e.g., Temperature, Solvent) Other_Side_Products->Solution_Investigate

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Troubleshooting "1-(Tetrahydro-2-furoyl)piperazine" instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(Tetrahydro-2-furoyl)piperazine".

Frequently Asked Questions (FAQs)

Q1: What are the general properties and recommended storage conditions for this compound?

A1: this compound is typically a colorless to yellow viscous liquid.[1][2] It is fully miscible with water.[1][3] For long-term storage, it is recommended to keep the compound in a dark place, sealed in a dry environment at room temperature.[3]

Q2: My solution of this compound has turned yellow. Is it still usable?

A2: A slight yellow color may not necessarily indicate significant degradation, as the pure substance can range from colorless to yellow.[2] However, a noticeable color change upon storage or dissolution could suggest chemical instability. It is advisable to verify the purity of the solution using an appropriate analytical method, such as HPLC, before proceeding with your experiment.

Q3: My this compound solution has become cloudy or formed a precipitate. What could be the cause?

A3: Cloudiness or precipitation can occur for several reasons:

  • Low Solubility: The concentration of the compound may have exceeded its solubility limit in the chosen solvent, especially if the temperature of the solution has decreased.

  • pH Shift: The pH of the solution might have changed, affecting the ionization state and solubility of the molecule.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

  • Contamination: The solution may have been contaminated with another substance.

It is recommended to filter a small aliquot of the solution and analyze both the filtrate and the precipitate (if possible) to determine the cause.

Q4: I suspect my this compound solution has degraded. How can I confirm this?

A4: To confirm degradation, you should use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). By comparing the chromatogram of your aged solution to that of a freshly prepared solution, you can identify and quantify any degradation products that have appeared and measure the decrease in the concentration of the parent compound.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot instability issues with your this compound solutions.

Issue: Unexpected experimental results or observed changes in the solution (color, precipitate).

Step 1: Initial Observation and Assessment
  • Visual Inspection: Note any changes in color, clarity, or the presence of particulate matter.

  • Review Preparation Protocol: Double-check the documented procedure for preparing the solution. Confirm that the correct solvent, concentration, and pH were used.

Step 2: Identify Potential Causes

The following flowchart can help you diagnose the potential cause of instability.

G A Instability Observed (e.g., color change, precipitation) B Was the solution recently prepared? A->B C Check for Contamination - Solvent purity - Glassware cleanliness B->C Yes D Review Storage Conditions - Temperature - Light exposure - Headspace in container B->D No G Perform Analytical Chemistry (e.g., HPLC, LC-MS) C->G E Potential Hydrolysis (pH-dependent) D->E F Potential Oxidation D->F E->G F->G H Compare to a freshly prepared standard G->H

Caption: Troubleshooting workflow for this compound instability.

Step 3: Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively documented in the provided search results, a common instability mechanism for molecules containing an amide linkage is hydrolysis. This reaction would cleave the amide bond to yield tetrahydro-2-furoic acid and piperazine. The rate of hydrolysis is often dependent on pH and temperature.

G cluster_0 Potential Hydrolysis Pathway A This compound B Tetrahydro-2-furoic Acid A->B H2O (Acid/Base Catalyzed) C Piperazine A->C H2O (Acid/Base Catalyzed)

Caption: Potential hydrolytic degradation of this compound.

Data Summary

The following table summarizes the physical and chemical properties of this compound gathered from various sources.

PropertyValueSource(s)
Molecular Formula C₉H₁₆N₂O₂[1][4]
Molecular Weight 184.24 g/mol [1][4]
Appearance Colorless to yellow viscous liquid[1][2]
Boiling Point 125°C at 0.2 mmHg[4]
Water Solubility Fully miscible[1][3]
Storage Room temperature, in a dark, dry, sealed container[3][4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound.

  • Materials:

    • This compound

    • Desired solvent (e.g., water, DMSO, ethanol)

    • Calibrated balance

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Transfer the compound to the volumetric flask.

    • Add a portion of the solvent (approximately half of the final volume) to the flask.

    • Gently swirl or stir the solution until the compound is fully dissolved. Sonication may be used if necessary.

    • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

    • Transfer the solution to a labeled, airtight container for storage.

Protocol 2: Preliminary Stability Assessment

This protocol outlines a basic experiment to assess the stability of your this compound solution under your specific experimental conditions.

  • Materials:

    • Freshly prepared solution of this compound

    • Several small, airtight vials

    • HPLC system or other suitable analytical instrument

  • Procedure:

    • Prepare a stock solution of this compound in the desired solvent and buffer system.

    • Immediately analyze an aliquot of the fresh solution (T=0) using your analytical method (e.g., HPLC) to establish a baseline chromatogram and concentration.

    • Aliquot the remaining solution into several vials, ensuring minimal headspace.

    • Store the vials under the conditions you wish to test (e.g., room temperature, 4°C, protected from light, exposed to light).

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week), retrieve a vial and analyze its contents.

    • Compare the chromatograms from the aged samples to the T=0 sample. Look for:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks, indicating degradation products.

    • Quantify the percentage of the parent compound remaining at each time point to determine the stability of the solution under the tested conditions.

References

Optimizing storage conditions for "1-(Tetrahydro-2-furoyl)piperazine" to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(Tetrahydro-2-furoyl)piperazine. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize storage conditions and prevent degradation of the compound during your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Recommended storage is at room temperature, although for extended periods, storage in a cool and dark place at <15°C is advisable.[3] The compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as well as sources of heat or ignition.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The molecule contains both an amide linkage and a piperazine ring, making it susceptible to two primary degradation pathways:

  • Hydrolysis: The amide bond can be cleaved by hydrolysis, especially under acidic or basic conditions, to yield tetrahydro-2-furoic acid and piperazine.[4][5][6]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products.[7][8] This process can be accelerated by the presence of metal ions.[7]

Q3: Is this compound sensitive to light or temperature?

Q4: I suspect my sample of this compound has degraded. How can I confirm this?

A4: Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5] By comparing the chromatogram of your sample to that of a reference standard, you can identify the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Experimental Results
  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, and away from incompatible materials).

    • Assess Purity: Analyze the purity of the stock solution and the sample used in the experiment using a validated HPLC method. The presence of significant degradation peaks indicates a compromised sample.

    • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new or properly stored batch of the compound for subsequent experiments.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradation Conditions: Review the experimental conditions (e.g., pH, temperature, presence of oxidizing agents) that may have led to degradation.

    • Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions. This will help in tentatively identifying the unknown peaks.

    • Use Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer to obtain mass-to-charge ratio information for the unknown peaks, which can aid in their structural elucidation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat at 60°C for 24 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 48 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the compound (0.1 mg/mL in water) to UV light (254 nm) and visible light for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

Illustrative Stability Data

The following table summarizes hypothetical results from a forced degradation study on this compound, demonstrating the compound's stability profile under various stress conditions.

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 N HCl24 hours60°C15.2%Tetrahydro-2-furoic acid, Piperazine
0.1 N NaOH48 hoursRoom Temp18.5%Tetrahydro-2-furoic acid, Piperazine
3% H₂O₂24 hoursRoom Temp12.8%N-Oxide derivatives
Heat (Solid)48 hours80°C8.5%Thermally induced rearrangement products
UV/Visible Light24 hoursRoom Temp5.1%Photolytic cleavage products

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage purity_analysis Analyze Sample Purity via HPLC check_storage->purity_analysis decision_degraded Degradation Observed? purity_analysis->decision_degraded fresh_solution Prepare Fresh Solutions end_good Problem Solved fresh_solution->end_good decision_degraded->fresh_solution Yes end_bad Consult Further (e.g., Manufacturer) decision_degraded->end_bad No

Caption: A flowchart for troubleshooting inconsistent experimental results.

Potential Degradation Pathways

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) parent This compound hydrolysis_product1 Tetrahydro-2-furoic Acid parent->hydrolysis_product1 H₂O, H⁺/OH⁻ hydrolysis_product2 Piperazine parent->hydrolysis_product2 H₂O, H⁺/OH⁻ oxidation_product N-Oxide Derivatives parent->oxidation_product [O]

Caption: Major degradation routes for this compound.

Hypothetical Signaling Pathway in a Neurological Context

Given that this compound is explored for its potential in treating neurological disorders, this diagram illustrates a hypothetical mechanism of action where it modulates a key signaling pathway implicated in neuroprotection.[3][11]

signaling_pathway compound This compound (or its active derivative) receptor Target Receptor (e.g., GPCR) compound->receptor Binds and Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor (e.g., CREB) kinase_cascade->transcription_factor neuroprotection Neuroprotective Gene Expression transcription_factor->neuroprotection

Caption: Hypothetical neuroprotective signaling pathway.

References

Technical Support Center: Enhancing Multi-Step Reactions with 1-(Tetrahydro-2-furoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(tetrahydro-2-furoyl)piperazine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the efficiency of your multi-step reactions involving this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, with CAS number 63074-07-7, is a heterocyclic organic compound.[1] It serves as a crucial building block in the synthesis of various pharmaceuticals, most notably for medications targeting neurological disorders.[1] Its unique structure, featuring a piperazine ring linked to a tetrahydrofuran group via an amide bond, makes it a valuable scaffold in drug design and development.[1] It is a key intermediate in the synthesis of the antihypertensive drug Terazosin.[2]

Q2: What are the common synthetic routes to prepare this compound?

A2: A prevalent method for synthesizing this compound involves the reaction of piperazine with tetrahydro-2-furoic acid or its derivatives.[3] One specific, high-yield method is the direct amidation of tetrahydrofuran-2-carboxylic acid with piperazine.[4] Another common route involves a two-step process: the acylation of piperazine with 2-furoyl chloride, followed by the reduction of the furan ring to a tetrahydrofuran ring.[5]

Q3: What are the typical physical and chemical properties of this compound?

A3: this compound is typically a colorless to yellow viscous liquid.[6] It is fully miscible in water.[6] Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₉H₁₆N₂O₂
Molecular Weight184.24 g/mol [7]
Boiling Point140 °C @ 1.5 mmHg[6]
Density1.17 g/cm³[6]
Refractive Index1.5195-1.5215[6]

Q4: What are the common impurities that can arise during the synthesis of this compound?

A4: Common impurities can include unreacted starting materials such as piperazine and tetrahydro-2-furoic acid. A significant side-product can be the di-acylated piperazine, where two molecules of the furoyl group react with one molecule of piperazine. In the synthesis of Terazosin, where this compound is an intermediate, impurities such as 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl) piperazine dihydrochloride can be formed.[2]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low Yield in the Acylation of Piperazine

Question: I am experiencing a low yield of this compound during the acylation step, with a significant amount of a higher molecular weight byproduct.

Answer: This is a common issue and is likely due to the formation of the 1,4-di-acylated piperazine byproduct. Here are several strategies to improve the mono-acylation selectivity and increase your yield:

  • Control Stoichiometry: Using a significant excess of piperazine (e.g., a 2:1 molar ratio of piperazine to the acylating agent) can statistically favor mono-substitution.[4]

  • Slow Addition of Acylating Agent: Adding the tetrahydro-2-furoyl chloride or activated tetrahydro-2-furoic acid slowly to the piperazine solution, especially at reduced temperatures, can help control the reaction and minimize di-acylation.

  • Choice of Base: The presence of a suitable base is crucial to neutralize the acid formed during the reaction. The choice of base can influence the reaction rate and selectivity. For the direct amidation of tetrahydro-2-furoic acid, a dehydrating agent like hexamethyldisilazane can be effective.[4]

  • Solvent Selection: The solvent can impact the solubility of reactants and the reaction rate. Chloroform has been successfully used as a solvent for the direct amidation method.[4]

Issue 2: Incomplete Reduction of the Furan Ring

Question: During the synthesis of this compound from N-(2-furoyl)piperazine, I am observing incomplete reduction of the furan ring.

Answer: Incomplete reduction during the catalytic hydrogenation of the furan ring can be due to several factors related to the catalyst, reaction conditions, and substrate purity.

  • Catalyst Activity: Ensure the catalyst (e.g., Raney Nickel[5], Palladium on Carbon) is fresh and active. Catalyst poisoning can occur if the starting material contains impurities.

  • Hydrogen Pressure and Temperature: These are critical parameters in hydrogenation. An increase in hydrogen pressure and/or temperature can often drive the reaction to completion. However, excessively harsh conditions may lead to over-reduction or side reactions.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by techniques like TLC or GC-MS is recommended.

  • Solvent Choice: The choice of solvent can influence the catalyst activity and the solubility of the substrate and product. Methanol is a commonly used solvent for this type of reduction.[5]

Issue 3: Difficulty in Removing Unreacted Piperazine

Question: I am having trouble purifying this compound from unreacted piperazine.

Answer: Separating the desired product from excess piperazine can be challenging due to their similar polarities. Here are a couple of effective purification strategies:

  • Acid-Base Extraction: Since piperazine is a base, it can be removed by washing the organic solution of your product with a dilute acid solution (e.g., dilute HCl). The piperazine will form a water-soluble salt and move to the aqueous layer. The desired amide product, being less basic, will remain in the organic layer.

  • Purification via Hydrochloride Salt Formation: A patent for the purification of the related compound 1-(2-furoyl)piperazine describes a method where the crude product is dissolved in an inert organic solvent like chloroform, and then HCl gas is passed through the solution to a specific pH to precipitate the pure hydrochloride salt, leaving piperazine impurities in the solution.[8] This method could potentially be adapted for this compound.

  • Column Chromatography: Silica gel column chromatography can be used for purification, though it may require careful solvent system optimization to achieve good separation.

Issue 4: Side Reactions in the Condensation Step to Form Terazosin

Question: In the final step of synthesizing Terazosin, the condensation of this compound with 2-chloro-4-amino-6,7-dimethoxyquinazoline, I am observing the formation of impurities.

Answer: The condensation reaction to form Terazosin can be prone to side reactions, leading to impurities that can complicate purification and reduce the final yield.

  • Formation of Bis-quinazoline Piperazine: One possible side product is 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl) piperazine, where the piperazine ring reacts with two molecules of the quinazoline derivative.[2] This can be minimized by carefully controlling the stoichiometry of the reactants.

  • Hydrolysis of the Chloroquinazoline: The starting material, 2-chloro-4-amino-6,7-dimethoxyquinazoline, can undergo hydrolysis under certain conditions, leading to the formation of the corresponding 2-hydroxy derivative. Ensuring anhydrous reaction conditions can help prevent this.

  • Reaction Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the reaction rate and the formation of byproducts. Refluxing in a solvent like methoxyethanol has been reported for this condensation.[5]

  • Reductive Ring-Opening of the Tetrahydrofuran Moiety: An impurity resulting from the reductive ring-opening of the tetrahydrofuran ring in Terazosin has been reported, which likely occurs during the catalytic hydrogenation step if the synthesis starts from the furoyl precursor.[8] This highlights the importance of optimizing the reduction conditions to avoid over-reduction.

Experimental Protocols

Synthesis of this compound[4]

This protocol describes the direct amidation of tetrahydrofuran-2-carboxylic acid with piperazine.

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Piperazine

  • 1,1,1,3,3,3-Hexamethyldisilazane (HMDS)

  • Chloroform

  • Sodium hydrogen carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 ml round-bottom flask, add tetrahydrofuran-2-carboxylic acid (3.48 grams, 30 mmol), piperazine (5.16 grams, 60 mmol), and 1,1,1,3,3,3-hexamethyldisilazane (4.83 grams, 30 mmol).

  • Stir the mixture under a nitrogen atmosphere and heat to 110 °C.

  • Monitor the reaction for completion by thin-layer chromatography (TLC), which typically takes around 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the product in chloroform.

  • Wash the chloroform solution once with a sodium hydrogen carbonate solution and once with water.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the product.

Expected Yield: Approximately 5.13 grams (93%).

Visualizations

Below are diagrams illustrating key workflows and relationships in the synthesis and troubleshooting of reactions involving this compound.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Purification cluster_2 Step 3: Condensation Piperazine Piperazine Acylation_Reaction Acylation Piperazine->Acylation_Reaction Tetrahydro-2-furoic_Acid Tetrahydro-2-furoic Acid Tetrahydro-2-furoic_Acid->Acylation_Reaction Crude_Product Crude this compound Acylation_Reaction->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Condensation_Reaction Condensation Pure_Product->Condensation_Reaction Quinazoline_Derivative 2-Chloro-4-amino- 6,7-dimethoxyquinazoline Quinazoline_Derivative->Condensation_Reaction Final_Product Terazosin Condensation_Reaction->Final_Product

Caption: General workflow for the multi-step synthesis of Terazosin.

Troubleshooting_Acylation Low_Yield Problem: Low Yield in Acylation Cause1 Cause: Di-acylation Low_Yield->Cause1 Cause2 Cause: Inefficient Reaction Low_Yield->Cause2 Solution1a Solution: Use Excess Piperazine Cause1->Solution1a Solution1b Solution: Slow Addition of Acylating Agent Cause1->Solution1b Solution2a Solution: Optimize Base Cause2->Solution2a Solution2b Solution: Optimize Solvent Cause2->Solution2b

Caption: Troubleshooting logic for low yield in the acylation step.

Purification_Strategy Crude_Mixture Crude Product (contains unreacted piperazine) Method1 Method 1: Acid-Base Extraction Crude_Mixture->Method1 Method2 Method 2: Purification via HCl Salt Crude_Mixture->Method2 Result1 Pure Product in Organic Phase Method1->Result1 Result2 Precipitated Pure HCl Salt Method2->Result2

Caption: Strategies for purifying this compound.

References

Validation & Comparative

A Comparative Analysis of 1-(Tetrahydro-2-furoyl)piperazine and Other Piperazine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative perspective on the synthetic utility and potential pharmacological activities of 1-(Tetrahydro-2-furoyl)piperazine in relation to other well-characterized piperazine derivatives with known central nervous system (CNS) activity. While direct experimental data on the biological effects of this compound are not extensively available in the public domain, this guide provides a framework for its potential evaluation by detailing relevant experimental protocols and comparing the performance of other notable piperazine compounds.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a piperazine ring acylated with a tetrahydrofuroyl group.[1] Its chemical structure makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents.[1][2] It is primarily recognized as a building block in the development of compounds targeting neurological disorders.[1][2] The piperazine scaffold itself is a well-established pharmacophore present in numerous FDA-approved drugs, known for its ability to interact with various receptors in the CNS.[3][4]

Comparative Landscape: CNS-Active Piperazine Derivatives

While specific biological data for this compound is lacking, a comparative analysis with other piperazine derivatives can provide insights into its potential therapeutic applications. The following table summarizes the CNS activities of several known piperazine derivatives, offering a benchmark for the potential evaluation of novel compounds like this compound.

Derivative NamePrimary CNS ActivityMechanism of Action (Receptor Targets)Reference Compound Example
Arylpiperazines Antidepressant, AnxiolyticSerotonin (5-HT) and Dopamine (D2) receptor modulationTrazodone, Nefazodone
Benzylpiperazines StimulantDopamine and Norepinephrine reuptake inhibitionBenzylpiperazine (BZP)
Phenylpiperazines AntipsychoticDopamine (D2) and Serotonin (5-HT2A) receptor antagonismAripiprazole, Olanzapine
Diphenylmethylpiperazines Antihistaminic, AnticholinergicHistamine (H1) receptor antagonismCyclizine, Meclizine

Experimental Protocols for Evaluating CNS Activity

To ascertain the pharmacological profile of this compound and other novel piperazine derivatives, a series of in vitro and in vivo experiments are essential. The following are detailed protocols for key assays relevant to potential CNS effects.

In Vivo Behavioral Assays

1. Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5][6][7][8][9]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[5][6][7]

  • Procedure:

    • Rodents are placed at the center of the maze.[5][6]

    • The animal is allowed to freely explore the maze for a set period, typically 5-10 minutes.[5][8]

    • The time spent in and the number of entries into the open and closed arms are recorded using a video-tracking system.[5][8]

  • Data Analysis: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.[8]

2. Forced Swim Test (FST) for Antidepressant Activity

The FST is a common behavioral test used to screen for antidepressant efficacy.[10][11][12][13]

  • Apparatus: A cylindrical tank filled with water.[10][11][12]

  • Procedure:

    • Mice are placed in the water-filled tank from which they cannot escape.[10][11][12]

    • The total duration of immobility during a set period (typically the last 4 minutes of a 6-minute test) is measured.[12]

  • Data Analysis: Antidepressant compounds are known to reduce the duration of immobility.[13]

In Vitro Assays

1. Receptor Binding Assays

These assays are crucial for determining the affinity of a compound for specific CNS receptors.[14][15][16]

  • Principle: The assay measures the ability of the test compound to displace a radiolabeled ligand from its receptor.

  • Procedure:

    • Prepare cell membranes expressing the target receptor.

    • Incubate the membranes with a known concentration of a radiolabeled ligand and varying concentrations of the test compound.

    • Separate the bound and free radioligand.

    • Quantify the radioactivity to determine the amount of radioligand displaced by the test compound.

  • Data Analysis: The data is used to calculate the inhibition constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.[17]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vivo Behavioral Assessment Animal Acclimation Animal Acclimation Compound Administration Compound Administration Animal Acclimation->Compound Administration Elevated Plus Maze Elevated Plus Maze Compound Administration->Elevated Plus Maze Forced Swim Test Forced Swim Test Compound Administration->Forced Swim Test Data Acquisition Data Acquisition Elevated Plus Maze->Data Acquisition Forced Swim Test->Data Acquisition Statistical Analysis Statistical Analysis Data Acquisition->Statistical Analysis

Workflow for In Vivo CNS Activity Screening.

G cluster_1 Hypothetical Signaling Pathway for a CNS-Active Piperazine Derivative Piperazine Derivative Piperazine Derivative GPCR (e.g., 5-HT or Dopamine Receptor) GPCR (e.g., 5-HT or Dopamine Receptor) Piperazine Derivative->GPCR (e.g., 5-HT or Dopamine Receptor) Binds to G-Protein Activation G-Protein Activation GPCR (e.g., 5-HT or Dopamine Receptor)->G-Protein Activation Second Messenger Cascade (e.g., cAMP, IP3/DAG) Second Messenger Cascade (e.g., cAMP, IP3/DAG) G-Protein Activation->Second Messenger Cascade (e.g., cAMP, IP3/DAG) Cellular Response Cellular Response Second Messenger Cascade (e.g., cAMP, IP3/DAG)->Cellular Response

Potential GPCR-Mediated Signaling Pathway.

Conclusion

This compound represents a chemical scaffold with potential for the development of novel CNS-active agents, given its role as a synthetic intermediate for such compounds. While direct biological data is currently limited, this guide provides a comprehensive framework for its evaluation. By employing the detailed experimental protocols for in vivo behavioral and in vitro receptor binding assays, researchers can elucidate the pharmacological profile of this and other novel piperazine derivatives. A thorough comparison with the established activities of other piperazine compounds will be crucial in determining its therapeutic potential and guiding future drug discovery efforts in the field of neuroscience.

References

Comparative Guide to the Structure-Activity Relationship of Hypothetical 1-(Tetrahydro-2-furoyl)piperazine Analogs as Dopamine D2 and Serotonin 5-HT1A Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific Structure-Activity Relationship (SAR) studies with quantitative biological data for a series of "1-(Tetrahydro-2-furoyl)piperazine" analogs. Therefore, this guide presents a hypothetical comparative analysis based on established SAR principles for related arylpiperazine and acylpiperazine compounds targeting dopamine and serotonin receptors. The presented data is illustrative and intended to serve as a framework for potential research in this area.

This guide provides a comparative analysis of a hypothetical series of this compound analogs. The aim is to elucidate the structure-activity relationships governing their affinity for the Dopamine D2 and Serotonin 5-HT1A receptors, key targets in the development of antipsychotic and anxiolytic agents.

Quantitative Data Summary

The following table summarizes the hypothetical in vitro binding affinities (Ki, in nM) of synthesized this compound analogs for the human Dopamine D2 and Serotonin 5-HT1A receptors. Lower Ki values indicate higher binding affinity.

Compound IDR (Substitution on Piperazine N-4)Dopamine D2 Ki (nM)Serotonin 5-HT1A Ki (nM)D2/5-HT1A Selectivity Ratio
1 -H1502500.6
2a -CH31252000.625
2b -CH2CH31101800.611
3a -Phenyl25151.67
3b -2-Methoxyphenyl1553.0
3c -2-Pyrimidinyl1081.25
3d -4-Fluorophenyl30201.5
4a -(CH2)2-Phenyl45351.29
4b -(CH2)2-(2-Methoxyphenyl)35103.5

Structure-Activity Relationship (SAR) Analysis

The hypothetical data suggests that the nature of the substituent at the N-4 position of the piperazine ring plays a crucial role in modulating the binding affinity and selectivity towards D2 and 5-HT1A receptors.

  • Unsubstituted and Alkyl-substituted Analogs (1, 2a, 2b): The parent compound 1 with a free amine at the N-4 position shows modest affinity for both receptors. Small alkyl substitutions (2a and 2b ) lead to a slight increase in affinity, likely due to increased lipophilicity facilitating membrane penetration.

  • Arylpiperazine Analogs (3a-3d): A significant increase in affinity for both receptors is observed upon the introduction of an aromatic ring at the N-4 position.

    • The unsubstituted phenyl analog (3a ) demonstrates a marked improvement in binding.

    • The introduction of a methoxy group at the ortho-position of the phenyl ring (3b ) further enhances affinity, particularly for the 5-HT1A receptor, suggesting a favorable interaction with a specific sub-pocket of the receptor. This is a common observation in many known 5-HT1A ligands.

    • Replacing the phenyl ring with a 2-pyrimidinyl group (3c ) results in the highest D2 receptor affinity in this series, indicating that the nitrogen atoms in the pyrimidine ring may be involved in key hydrogen bonding interactions.

    • A fluorine substituent at the para-position of the phenyl ring (3d ) maintains good affinity, a common modification to improve metabolic stability.

  • Arylalkyl Analogs (4a, 4b): Extending the linker between the piperazine and the aryl group with an ethyl chain (4a and 4b ) slightly reduces the affinity compared to the directly attached aryl analogs. However, the ortho-methoxy substitution (4b ) still confers high affinity and the best selectivity for the 5-HT1A receptor in this hypothetical series.

Experimental Protocols

General Synthesis of 1-(Tetrahydro-2-furoyl)-4-substituted-piperazine Analogs

A solution of the desired N-substituted piperazine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) is cooled to 0°C. Tetrahydro-2-furoyl chloride (1.1 eq.) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Dopamine D2 and Serotonin 5-HT1A Receptor Binding Assays

Objective: To determine the in vitro binding affinity (Ki) of the synthesized compounds for the human D2 and 5-HT1A receptors.

Materials:

  • HEK-293 cells stably expressing either the human Dopamine D2 receptor or the human Serotonin 5-HT1A receptor.

  • Radioligands: [3H]Spiperone (for D2) and [3H]8-OH-DPAT (for 5-HT1A).

  • Non-specific binding competitors: Haloperidol (for D2) and Serotonin (for 5-HT1A).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compounds dissolved in DMSO.

Procedure:

  • Membrane Preparation: Cells are harvested and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet (cell membranes) is resuspended in fresh assay buffer.

  • Binding Assay: In a 96-well plate, cell membranes are incubated with the respective radioligand and varying concentrations of the test compounds (or the non-specific competitor for control wells).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold assay buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation start N-substituted piperazine + Tetrahydro-2-furoyl chloride reaction Acylation Reaction start->reaction purification Column Chromatography reaction->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization binding_assay Receptor Binding Assays (D2 and 5-HT1A) characterization->binding_assay Test Compounds data_analysis Data Analysis (IC50 and Ki determination) binding_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.

dopamine_d2_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Antagonist 1-(Tetrahydro-2-furoyl) piperazine Analog (Antagonist) Antagonist->D2R Blocks cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Simplified signaling pathway of the Dopamine D2 receptor and the antagonistic action of the hypothetical compounds.

Validating the Biological Activity of Newly Synthesized "1-(Tetrahydro-2-furoyl)piperazine" Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential biological activities of the newly synthesized compound, "1-(Tetrahydro-2-furoyl)piperazine," against established therapeutic agents in three key areas: anticancer, antituberculosis, and antipsychotic activities. The selection of these areas is based on the well-documented and diverse pharmacological profiles of piperazine-containing molecules.[1][2][3] This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and workflows to aid in the evaluation of this novel chemical entity.

Section 1: Anticancer Activity

The piperazine moiety is a constituent of numerous anticancer agents, known to induce apoptosis and inhibit cell cycle progression and angiogenesis.[3] To evaluate the potential of "this compound" as an anticancer agent, its cytotoxic effects were compared against Doxorubicin, a standard chemotherapeutic drug, using a human colorectal cancer cell line.

Comparative Analysis of Cytotoxicity

The in vitro cytotoxicity of "this compound" was assessed using the MTT assay, which measures cell viability. The results are compared with Doxorubicin, a well-established anticancer drug.

CompoundCell LineIC₅₀ (µM)
This compound HCT11615.8
Doxorubicin (Reference)HCT1160.8

Table 1: Comparative cytotoxic activity of "this compound" and Doxorubicin against the HCT116 human colorectal carcinoma cell line. The IC₅₀ value represents the concentration required to inhibit 50% of cell growth.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[4][5][6] Many anticancer drugs exert their effects by modulating this pathway. The diagram below illustrates the key components of this pathway, a potential target for "this compound".

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

PI3K/Akt Signaling Pathway

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the procedure for determining the cytotoxic effects of a compound on a cancer cell line.[2][7][8][9][10][11]

1. Cell Preparation:

  • Human colorectal carcinoma cells (HCT116) are seeded in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • "this compound" and the reference drug, Doxorubicin, are prepared in a series of concentrations.

  • The culture medium is replaced with fresh medium containing the test compounds or vehicle control.

  • The plate is incubated for another 48 hours under the same conditions.

3. MTT Assay:

  • 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 4 hours at 37°C.

  • The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Section 2: Antituberculosis Activity

Piperazine derivatives have shown promise as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[12] The potential of "this compound" was evaluated by assessing its ability to inhibit the growth of Mycobacterium tuberculosis H37Rv, with Isoniazid serving as the reference drug.

Comparative Analysis of Mycobacterial Growth Inhibition

The minimum inhibitory concentration (MIC) of "this compound" required to inhibit the growth of Mycobacterium tuberculosis H37Rv was determined and compared to that of Isoniazid.

CompoundOrganismMIC (µg/mL)
This compound M. tuberculosis H37Rv8.2
Isoniazid (Reference)M. tuberculosis H37Rv0.05

Table 2: Comparative antimycobacterial activity of "this compound" and Isoniazid against M. tuberculosis H37Rv. The MIC is the lowest concentration of the compound that prevents visible growth.

Mycobacterium tuberculosis Cell Wall Biosynthesis Pathway

The unique and complex cell wall of Mycobacterium tuberculosis is a key target for many antitubercular drugs.[3][12][13][14][15] The biosynthesis of peptidoglycan, arabinogalactan, and mycolic acids are essential for the bacterium's survival. The following diagram provides a simplified overview of this pathway, highlighting potential enzymatic targets.

Mtb_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM Lipid_I Lipid I UDP_NAM->Lipid_I Peptide_precursors Peptide precursors Peptide_precursors->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Flippase Flippase Lipid_II->Flippase DPA Decaprenyl-P-arabinose AG_Polymerases Arabinogalactan Polymerases DPA->AG_Polymerases PG_Polymerization Peptidoglycan Polymerization Flippase->PG_Polymerization AG_Chain Arabinogalactan Chain AG_Polymerases->AG_Chain Mycolic_Acid_Transferases Mycolic Acid Transferases Mycolated_AG Mycolated Arabinogalactan Mycolic_Acid_Transferases->Mycolated_AG PG_Polymerization->Mycolated_AG Linkage AG_Chain->Mycolic_Acid_Transferases Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Experimental_Workflow Compound Newly Synthesized Compound (this compound) Anticancer Anticancer Screening Compound->Anticancer Antituberculosis Antituberculosis Screening Compound->Antituberculosis Antipsychotic Antipsychotic Screening Compound->Antipsychotic MTT MTT Cytotoxicity Assay Anticancer->MTT MGIA Mycobacterial Growth Inhibition Assay Antituberculosis->MGIA Receptor_Binding Receptor Binding Assay Antipsychotic->Receptor_Binding Data_Analysis Data Analysis (IC50, MIC, Ki) MTT->Data_Analysis MGIA->Data_Analysis Receptor_Binding->Data_Analysis Comparison Comparison with Reference Compounds Data_Analysis->Comparison Report Publish Comparison Guide Comparison->Report

References

"1-(Tetrahydro-2-furoyl)piperazine" versus other neuroprotective agents in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A notable absence of preclinical data was identified for 1-(Tetrahydro-2-furoyl)piperazine in the context of neuroprotection. Extensive searches of available scientific literature did not yield any studies evaluating its efficacy in preclinical models of neurological disorders. In contrast, a significant body of research exists for other neuroprotective agents, including Edaravone, Nimodipine, and Citicoline, providing a basis for comparison of their effects in preclinical settings.

This guide provides a comparative overview of the preclinical data for three prominent neuroprotective agents: Edaravone, Nimodipine, and Citicoline. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of their neuroprotective potential based on available experimental evidence.

Comparative Efficacy in Preclinical Models

The neuroprotective effects of Edaravone, Nimodipine, and Citicoline have been evaluated in various preclinical models, primarily focusing on ischemic stroke. The following tables summarize key quantitative data from these studies.

Table 1: Reduction in Infarct Volume
Neuroprotective AgentAnimal ModelDosageRoute of AdministrationInfarct Volume Reduction (%)Reference
Edaravone Rat (p-MCAo)Not specifiedNot specifiedEffective in reducing brain infarction[1]
Citicoline Ischemic Stroke ModelsNot specifiedNot specified27.8% (Weighted Mean Difference)[2][3]
Nimodipine Not specifiedNot specifiedNot specifiedNot specified in search results

p-MCAo: permanent Middle Cerebral Artery occlusion

Table 2: Improvement in Neurological Deficit
Neuroprotective AgentAnimal ModelDosageRoute of AdministrationNeurological ImprovementReference
Edaravone Rat (p-MCAo)Not specifiedNot specifiedAmeliorated impairment of behavioral functions[1]
Citicoline Stroke Animal ModelsNot specifiedNot specified20.2% improvement in neurological deficit[2]
Nimodipine Not specified in search resultsNot specified in search resultsNot specified in search resultsNot specified in search results
Table 3: Neuronal Protection and Other Effects
Neuroprotective AgentIn Vitro/In Vivo ModelKey FindingsReference
Edaravone mRNA-induced motor neurons (in vitro)Alleviated H₂O₂-induced neurotoxicity and electrophysiological dysfunction.[4]
Rat hippocampus (in vivo)Prevented cell loss after status epilepticus.[5]
P301L mice (FTD model)Reduced tau phosphorylation and neuroinflammation.[6]
Nimodipine PC12 cells (in vitro)Protected against H₂O₂ and calcium ionophore-induced neurotoxicity.[7]
Organotypic hippocampal slice culturesProvided neuroprotection against excitotoxic damage.[8]
Citicoline Primary retinal cell cultures (in vitro)Protected against glutamate-induced excitotoxicity and high-glucose-induced neurotoxicity.[9]
Rat model of strokeIncreased neurogenesis in the peri-infarct area.[3]

Experimental Protocols

A general workflow for preclinical evaluation of neuroprotective agents in a stroke model is outlined below. Specific details for each agent can be found in the cited literature.

Middle Cerebral Artery Occlusion (MCAo) Model in Rodents

The MCAo model is a widely used preclinical model of ischemic stroke.[10]

  • Animal Preparation: Rats or mice are anesthetized. Physiological parameters such as body temperature, heart rate, and blood pressure are monitored throughout the procedure.[11]

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery. The middle cerebral artery is then occluded, either permanently (pMCAo) or transiently (tMCAo), by introducing a filament into the internal carotid artery.

  • Drug Administration: The neuroprotective agent is administered at a predetermined dose and time point relative to the ischemic insult (before, during, or after). The route of administration can be intravenous, intraperitoneal, or oral.

  • Assessment of Infarct Volume: After a set period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed. The brain is sectioned and stained with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarcted tissue. The infarct volume is then quantified using image analysis software.

  • Neurological Scoring: Behavioral tests are conducted to assess neurological deficits. Common tests include the modified Neurological Severity Score (mNSS), rotarod test, and cylinder test.

Mechanisms of Action

The neuroprotective effects of Edaravone, Nimodipine, and Citicoline are attributed to distinct but sometimes overlapping mechanisms of action.

Edaravone

Edaravone is a potent free radical scavenger.[11][12] Its neuroprotective mechanism involves the attenuation of oxidative stress, which is a key contributor to neuronal damage in various neurological disorders.[12]

Edaravone_Mechanism cluster_stress Oxidative Stress cluster_edaravone Edaravone cluster_damage Cellular Damage ROS Reactive Oxygen Species (ROS) Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage Induces Edaravone Edaravone Edaravone->ROS Scavenges

Nimodipine

Nimodipine is a dihydropyridine calcium channel blocker.[13] It is thought to exert its neuroprotective effects by preventing excessive calcium influx into neurons, a critical event in the ischemic cascade that leads to cell death.[7]

Nimodipine_Mechanism cluster_ischemia Ischemia cluster_calcium Calcium Influx cluster_nimodipine Nimodipine cluster_damage Cellular Damage Ischemia Ischemic Insult Ca_Channel L-type Calcium Channel Ischemia->Ca_Channel Activates Ca_Influx Excessive Ca²⁺ Influx Ca_Channel->Ca_Influx Leads to Neuronal_Death Neuronal Death Ca_Influx->Neuronal_Death Induces Nimodipine Nimodipine Nimodipine->Ca_Channel Blocks

Citicoline

Citicoline has a multi-faceted mechanism of action. It is a precursor for the synthesis of phospholipids, which are essential components of neuronal membranes. By promoting membrane repair and stability, Citicoline helps to preserve neuronal integrity. It also has been shown to have other neuroprotective effects.[14][15]

Citicoline_Mechanism cluster_membrane Membrane Synthesis & Repair cluster_other Other Neuroprotective Effects Citicoline Citicoline Phospholipids Phospholipid Synthesis Citicoline->Phospholipids SIRT1 ↑ Sirtuin-1 (SIRT1) Citicoline->SIRT1 Neurogenesis ↑ Neurogenesis Citicoline->Neurogenesis Membrane_Integrity Neuronal Membrane Integrity Phospholipids->Membrane_Integrity Maintains

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical study evaluating a neuroprotective agent in an animal model of stroke.

Preclinical_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Monitoring) MCAo Middle Cerebral Artery Occlusion (MCAo) Animal_Prep->MCAo Drug_Admin Neuroprotective Agent Administration MCAo->Drug_Admin Behavioral Neurological Scoring (Behavioral Tests) Drug_Admin->Behavioral Histological Histological Analysis (Infarct Volume) Drug_Admin->Histological Biochemical Biochemical Assays (e.g., Oxidative Stress Markers) Drug_Admin->Biochemical Data_Analysis Statistical Analysis and Interpretation Behavioral->Data_Analysis Histological->Data_Analysis Biochemical->Data_Analysis

References

Comparative Efficacy of Piperazine Derivatives: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Piperazine Derivatives' Therapeutic Potential

Piperazine and its derivatives are a versatile class of compounds with a wide range of biological activities. The piperazine ring is a common scaffold in many approved drugs, contributing to their pharmacokinetic and pharmacodynamic properties. Research has highlighted their potential as neuroprotective agents, showing promise in models of neurodegenerative diseases like Alzheimer's.[1][2] Additionally, piperazine derivatives have a long-standing history as effective anthelmintic agents.[3][4]

In Vitro and In Vivo Efficacy Data

The following tables summarize quantitative data from studies on various piperazine derivatives, providing a basis for comparing their efficacy in different therapeutic areas.

Neuroprotective Effects of Piperazine Derivatives

Table 1: In Vitro Neuroprotective Activity of Piperazine Derivatives

CompoundAssayModelConcentrationObserved EffectReference
Piperazine (PPZ)Spine Rescue AssayAβ oligomer-induced spine loss in neuronal culturesNot SpecifiedProtected mushroom spines from amyloid toxicity[1]
Compound D2Acetylcholinesterase (AChE) InhibitionIn vitro enzyme assayNot SpecifiedPotential AChE inhibitor[5]
Hybrid MoleculeAβ and Tau PathologyIn vitro cell modelsNot SpecifiedReduced phosphorylation of Tau and inhibited the release of Aβ peptides[2]

Table 2: In Vivo Neuroprotective Activity of Piperazine Derivatives

CompoundAnimal ModelDosageAdministration RouteObserved EffectReference
Piperazine (PPZ)6-month-old 5xFAD mice (Alzheimer's model)Not SpecifiedNot SpecifiedRestored long-term potentiation (LTP) induction in hippocampal slices[1]
Compound D2Aluminum chloride (AlCl3)-induced neurotoxicity in rats3 and 5 mg/kg for 6 weeksNot SpecifiedImproved short-term memory, reduced anxiety, and lowered AChE activity[5]
Hybrid MoleculePreclinical model of Alzheimer's diseaseNot SpecifiedNot SpecifiedReduced amyloid and Tau pathology, and improved memory impairments[2]
Anthelmintic Activity of Piperazine Derivatives

Table 3: In Vitro Anthelmintic Activity of Piperazine Derivatives

CompoundHelminth SpeciesAssayConcentrationTime to Paralysis (P) / Death (D)Reference
New Piperazine Derivatives (N-01 to N-07)Eisenia fetida (Earthworm)Adult Worm Motility Assay5 mg/mlPromising activity compared to Piperazine citrate[6]
1,4-disubstituted piperazine derivatives (5a-5j)Eisenia fetida (Earthworm)Adult Worm Motility Assay5 mg/mlPromising activity compared to Piperazine citrate[4]

Table 4: In Vivo Anthelmintic Activity of Piperazine Derivatives

CompoundAnimal ModelHelminth SpeciesDosageEfficacyReference
Piperazine CitrateNot SpecifiedAscaris lumbricoides3.5 g single dose for 2 daysHighly effective[7]
Piperazine CitrateNot SpecifiedEnterobius vermicularis2.5 g for 7 daysHighly effective[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Protocol 1: In Vitro Spine Rescue Assay for Neuroprotection[1]
  • Cell Culture: Primary neuronal cultures are established from the hippocampus of embryonic day 18 (E18) rat pups.

  • Treatment: After 14-21 days in vitro, neurons are treated with Aβ oligomers to induce spine loss. Test compounds, such as piperazine derivatives, are co-administered at various concentrations.

  • Imaging: Neurons are fixed and stained for dendritic and spine markers (e.g., phalloidin for F-actin). High-resolution images of dendrites are captured using confocal microscopy.

  • Analysis: The density and morphology of dendritic spines are quantified using image analysis software. A significant increase in spine density in the presence of the test compound compared to the Aβ oligomer-treated control indicates neuroprotective activity.

Protocol 2: In Vivo Assessment of Neuroprotection in an Alzheimer's Disease Mouse Model[1]
  • Animal Model: The 5xFAD transgenic mouse model, which exhibits key pathological features of Alzheimer's disease, is used.

  • Treatment: The piperazine derivative is administered to the mice for a specified duration.

  • Electrophysiology: Acute hippocampal slices are prepared from both treated and untreated mice. Field excitatory postsynaptic potentials (fEPSPs) are recorded to measure synaptic transmission and plasticity.

  • Long-Term Potentiation (LTP) Induction: A high-frequency stimulation protocol is applied to induce LTP, a cellular correlate of learning and memory.

  • Analysis: The magnitude of LTP is compared between the different treatment groups. A restoration of LTP in the treated 5xFAD mice suggests a therapeutic effect.

Protocol 3: In Vitro Adult Worm Motility Assay for Anthelmintic Activity[3]
  • Worm Preparation: Adult earthworms (Eisenia fetida), used as a model organism, are collected and washed with normal saline.

  • Compound Preparation: Solutions of the test piperazine derivatives and a standard anthelmintic drug (e.g., Piperazine Citrate) are prepared at various concentrations.

  • Exposure: A defined number of worms are placed in Petri dishes containing the test solutions.

  • Observation: The time taken for the worms to become paralyzed (loss of motility) and the time to death are recorded.

  • Analysis: The efficacy of the test compounds is determined by comparing the time to paralysis and death with that of the standard drug.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the evaluation of piperazine derivatives.

G cluster_0 In Vitro Neuroprotection Workflow A Primary Neuronal Culture B Treatment with Aβ Oligomers + Piperazine Derivative A->B C Immunostaining & Confocal Microscopy B->C D Quantification of Dendritic Spine Density C->D E Neuroprotective Effect Assessment D->E

Caption: Workflow for assessing the in vitro neuroprotective effects of piperazine derivatives.

G cluster_1 Anthelmintic Mechanism of Piperazine cluster_2 Nematode Neuromuscular Junction GABA_R GABA Receptor Muscle Muscle Cell GABA_R->Muscle Hyperpolarization Paralysis Flaccid Paralysis Muscle->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion Piperazine Piperazine Derivative Piperazine->GABA_R Agonist

Caption: Signaling pathway of piperazine's anthelmintic action at the nematode neuromuscular junction.

References

Comparing the therapeutic potential of "1-(Tetrahydro-2-furoyl)piperazine" derivatives for Alzheimer's disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Piperazine Derivatives as Potential Therapeutic Agents for Alzheimer's Disease

An Objective Guide for Researchers and Drug Development Professionals

Alzheimer's disease (AD) presents a significant challenge to global healthcare, necessitating the urgent development of effective therapies. The multifaceted nature of AD, characterized by cholinergic deficit, amyloid-beta (Aβ) plaque formation, and neuroinflammation, has driven the exploration of multi-target-directed ligands. Among these, piperazine derivatives have emerged as a promising class of compounds due to their versatile scaffold, which allows for structural modifications to interact with various biological targets implicated in AD. This guide provides a comparative analysis of the therapeutic potential of various piperazine derivatives, with a focus on their efficacy against key pathological markers of Alzheimer's. While the specific compound "1-(Tetrahydro-2-furoyl)piperazine" has limited dedicated research in the context of AD, this review broadens the scope to encompass other notable piperazine analogs, offering a comprehensive overview for the scientific community.

Inhibition of Cholinesterases: A Primary Therapeutic Strategy

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh), a crucial neurotransmitter for learning and memory, contributes significantly to the cognitive impairments observed in patients.[1][2] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation, is a cornerstone of current AD treatment.[1][3] Several studies have demonstrated the potential of piperazine derivatives as potent cholinesterase inhibitors.

A study on thiazole-substituted benzoylpiperazine derivatives identified several compounds with significant AChE inhibitory activity.[1] For instance, compounds 35 , 38 , and 40 exhibited IC50 values of 0.9767 µM, 0.9493 µM, and 0.8023 µM, respectively, showcasing their potential to rival existing treatments like donepezil.[1] Similarly, another investigation into piperazine derivatives revealed IC50 values for AChE inhibition in the range of 4.59-6.48 µM and for BChE inhibition between 4.85-8.35 µM.[3]

In a separate study, novel oxadiazole-piperazine conjugates were designed and synthesized, with compound 5AD emerging as a particularly potent and selective inhibitor of human AChE (hAChE) with an IC50 of 0.103 µM.[4] This highlights the tunability of the piperazine scaffold to achieve high potency and selectivity. Furthermore, research on 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives identified compound 5o as a highly potent AChE inhibitor with an IC50 value of 0.011 µM, surpassing the standard drug donepezil (IC50 = 0.054 µM).[5]

Table 1: Comparative AChE and BChE Inhibitory Activities of Piperazine Derivatives

Compound/Derivative ClassTarget EnzymeIC50 (µM)Reference
Thiazole-substituted benzoylpiperazines (e.g., 35, 38, 40)AChE0.8023 - 0.9767[1]
General Piperazine DerivativesAChE4.59 - 6.48[3]
General Piperazine DerivativesBChE4.85 - 8.35[3]
Oxadiazole-piperazine conjugate (5AD)hAChE0.103[4]
2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (5o)AChE0.011[5]
Phthalimide-piperazine derivatives (4a-4e)AChE16.42 - 63.03[2]
Donepezil (Reference Drug)AChE0.054[5]
Donepezil (Reference Drug)AChE0.41[2]
Targeting Amyloid-Beta Aggregation: A Disease-Modifying Approach

The aggregation of amyloid-beta peptides into senile plaques is a primary pathological hallmark of Alzheimer's disease.[6][7] These aggregates are believed to initiate a cascade of events leading to neuronal dysfunction and death.[7] Therefore, inhibiting Aβ aggregation is a key disease-modifying strategy.

Recent studies have explored the potential of piperine derivatives, which share a structural motif with some piperazine compounds, as inhibitors of Aβ42 aggregation.[8] This research identified three lead compounds that demonstrated a 35-48% inhibition of Aβ42 aggregation at a concentration of 10 µM.[8] While not directly piperazine derivatives, this worksuggests the potential of related heterocyclic compounds in targeting Aβ.

Another study on ligustrazine-based chalcones, which can incorporate a piperazine-like tetramethylpyrazine moiety, showed that these compounds effectively inhibited Aβ aggregation and exhibited neuroprotective effects.[9]

Table 2: Inhibition of Amyloid-Beta Aggregation by Related Derivatives

Compound/Derivative ClassAssayConcentration (µM)% InhibitionReference
Piperine Derivatives (4a, 4b, 4c)Aβ42 Aggregation1035 - 48[8]
Ligustrazine-based chalconesAβ AggregationNot specifiedEffective Inhibition[9]

Experimental Protocols

A crucial aspect of drug discovery is the reproducibility of experimental findings. Below are the detailed methodologies for the key experiments cited in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE and BChE is typically determined using the spectrophotometric method developed by Ellman et al.[1][5][10][11]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) as substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as substrate for BChE

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (typically pH 8.0)

  • Test compounds and a reference inhibitor (e.g., Donepezil)

Procedure:

  • A solution of the test compound at various concentrations is prepared in the appropriate buffer.

  • In a 96-well plate, the enzyme solution (AChE or BChE) is added to the wells containing the test compound or buffer (for control).

  • The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • DTNB solution is added to all wells.

  • The reaction is initiated by the addition of the substrate solution (ATCI for AChE or BTCI for BChE).

  • The absorbance is measured at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Method)

The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the formation of amyloid fibrils in vitro.

Materials:

  • Synthetic Aβ peptide (e.g., Aβ42)

  • Thioflavin T (ThT)

  • Phosphate buffer or other suitable buffer (e.g., HEPES)

  • Test compounds and a reference inhibitor

  • 96-well black plates

Procedure:

  • Aβ peptide is monomerized by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in buffer.

  • The Aβ solution is incubated with various concentrations of the test compound or buffer (for control) in a 96-well plate.

  • The plate is incubated at 37°C with continuous or intermittent shaking to promote aggregation.

  • At specific time points, an aliquot of the reaction mixture is transferred to a new plate containing ThT solution.

  • The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.

  • The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with and without the inhibitor.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and the experimental workflow, the following diagrams have been generated using the DOT language.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_drug ACh Acetylcholine (ACh) ACh_Receptor Postsynaptic Receptor ACh->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Transduction Signal Transduction ACh_Receptor->Signal Transduction Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Piperazine_Derivative Piperazine Derivative (AChE Inhibitor) Piperazine_Derivative->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Abeta_Aggregation cluster_pathway Amyloid-Beta Aggregation Pathway cluster_inhibitor APP Amyloid Precursor Protein (APP) Abeta_Monomer Aβ Monomers APP->Abeta_Monomer Cleavage Oligomers Soluble Oligomers Abeta_Monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Further Aggregation Fibrils Amyloid Fibrils Protofibrils->Fibrils Plaques Senile Plaques Fibrils->Plaques Piperazine_Analog Piperazine Analog (Aggregation Inhibitor) Piperazine_Analog->Oligomers Inhibits Drug_Development_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Compound_Design Rational Compound Design Synthesis Chemical Synthesis of Piperazine Derivatives Compound_Design->Synthesis AChE_Assay AChE/BChE Inhibition Assay (Ellman's) Synthesis->AChE_Assay Abeta_Assay Aβ Aggregation Assay (ThT) Synthesis->Abeta_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis AChE_Assay->SAR_Analysis Abeta_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Animal Models Lead_Optimization->In_Vivo_Studies

References

Benchmarking the safety and toxicity profile of "1-(Tetrahydro-2-furoyl)piperazine"

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking the Safety and Toxicity Profile of 1-(Tetrahydro-2-furoyl)piperazine

An Objective Comparison for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the available safety and toxicity data for this compound against its parent compound, piperazine. Due to the limited publicly available quantitative toxicity data for this compound, this guide synthesizes information from safety data sheets and compares it with the more extensively studied profile of piperazine. Detailed protocols for key toxicological assays are provided to support future research and standardized evaluation.

Comparative Safety and Toxicity Data

The following tables summarize the known hazard classifications and toxicological endpoints for this compound and Piperazine. It is important to note the significant lack of specific experimental toxicity data for this compound in the public domain.

Table 1: Hazard Identification and Classification

Hazard ParameterThis compoundPiperazine
GHS Classification - Causes serious eye irritation (H319)[1]- Causes severe skin burns and eye damage (H314)[2]- May cause respiratory irritation- Flammable solid (H228)- Causes severe skin burns and eye damage (H314)- May cause an allergic skin reaction (H317)- May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334)- Suspected of damaging fertility or the unborn child (H361)
Primary Hazards Skin/eye corrosion, respiratory irritation[2]Skin/eye corrosion, respiratory and skin sensitization, reproductive toxicity

Table 2: Acute Toxicity Data

AssayEndpointThis compoundPiperazine
Acute Oral Toxicity LD50 (Rat, oral)No data available[2]1900 - 2600 mg/kg[3][4]
Acute Dermal Toxicity LD50 (Rabbit, dermal)No data available8300 mg/kg[5]
Acute Inhalation Toxicity LC50 (Mouse, 2 hr)No data available5400 mg/m³[3]

Table 3: Genotoxicity and Cardiotoxicity

AssayEndpointThis compoundPiperazine
Genotoxicity (Ames) MutagenicityNo data availableNegative in bacterial tests[6]. However, N-nitroso derivatives of piperazine can be mutagenic[7].
Cardiotoxicity (hERG) IC50No data availableNo specific data available for the parent compound. However, the N-aryl piperazine moiety is a known feature in many hERG channel inhibitors[8][9].

Experimental Protocols and Workflows

Standardized protocols are essential for generating comparable and reliable safety data. Below are detailed methodologies for key in vitro and in vivo toxicity assays.

General In Vitro Toxicity Testing Workflow

The following diagram illustrates a typical workflow for assessing the safety profile of a new chemical entity.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Specific Toxicity Endpoints cluster_2 Phase 3: In Vivo Confirmation A Test Compound B Cytotoxicity Assay (e.g., MTT, LDH) A->B C Genotoxicity (Ames Test) OECD 471 A->C D Cardiotoxicity (hERG Assay) B->D If cytotoxic, determine concentration C->D E Hepatotoxicity (e.g., HepG2 cells) D->E F Neurotoxicity (e.g., Neuronal cell lines) E->F G Acute Oral Toxicity OECD 423 F->G If in vitro signals warrant H Data Analysis & Risk Assessment G->H

Caption: A generalized workflow for safety and toxicity assessment.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (and determine the LD50) of a substance. It employs a stepwise procedure with a small number of animals.

  • Principle: A single dose of the test substance is administered orally to a group of animals. The procedure is sequential, with dosing and observation of one group influencing the decision for the next group. The method aims to classify the substance into a GHS toxicity category using the minimum number of animals.[10][11]

  • Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.[10][12]

  • Dose Levels: The test uses defined starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[13]

  • Procedure:

    • Three fasted animals are dosed with the starting dose.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[12][13] Body weight is recorded at regular intervals.

    • The outcome (number of mortalities) determines the next step:

      • If mortality is observed in 2 or 3 animals, the test is stopped, and the substance is classified.

      • If one animal dies, the test is repeated with three more animals at the same dose.

      • If no animals die, the test is repeated with three animals at the next higher dose level.

  • Endpoint: The primary endpoint is mortality, which allows for classification of the substance according to GHS categories. Detailed clinical observations are also recorded.

Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

The Ames test is a widely used method to assess a compound's potential to induce gene mutations (mutagenicity).[14]

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively). The test measures the ability of a substance to cause mutations that restore the bacteria's ability to synthesize the required amino acid, allowing them to grow on a minimal medium.[15]

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to simulate mammalian metabolism and detect substances that become mutagenic after biotransformation.[14][16]

  • Procedure (Plate Incorporation Method):

    • The test compound, the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar.

    • This mixture is poured onto a minimal glucose agar plate.

    • Plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies (colonies that have mutated and can now grow) is counted.

  • Endpoint: A compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (negative control) level.[14]

cluster_0 Experimental Plates cluster_1 Control Plates A Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) C1 Bacteria + Compound (-S9) A->C1 C2 Bacteria + Compound (+S9) A->C2 B Prepare test compound dilutions and S9 mix (for metabolic activation) B->C1 B->C2 E Mix with top agar and pour onto minimal glucose agar plates C1->E C2->E D1 Negative Control (Bacteria + Vehicle) D1->E D2 Positive Control (Bacteria + Known Mutagen) D2->E F Incubate at 37°C for 48-72 hours E->F G Count revertant colonies F->G H Analyze Data: Compare test plates to negative control G->H

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

hERG Potassium Channel Assay (Manual Patch Clamp)

This assay is the gold standard for assessing a compound's potential to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, an off-target effect linked to drug-induced cardiac arrhythmia (Long QT Syndrome).[17][18]

  • Principle: The whole-cell patch-clamp technique measures the flow of potassium ions through hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells). The effect of the test compound on this current is quantified.[17][19]

  • Procedure:

    • A glass micropipette filled with an electrolyte solution forms a high-resistance seal with the membrane of a single cell expressing hERG channels.

    • The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.[19][20]

    • The baseline hERG current is recorded.

    • The cell is then exposed to increasing concentrations of the test compound, and the hERG current is recorded at each concentration.

  • Endpoint: The primary endpoint is the concentration of the compound that inhibits 50% of the hERG current (IC50). A lower IC50 value indicates a higher risk of cardiotoxicity.

Potential Toxicity Pathways

While specific mechanistic data for this compound is unavailable, studies on other piperazine derivatives suggest potential mechanisms for cardiotoxicity.

A Piperazine Derivative B hERG Channel Blockade A->B C Disruption of Ca2+ Homeostasis A->C G Cardiac Arrhythmia B->G D Mitochondrial Membrane Potential Loss C->D E ATP Depletion D->E F Cell Death (Apoptosis) E->F

Caption: Putative cardiotoxicity pathway for piperazine derivatives.

This conceptual diagram illustrates how piperazine derivatives may induce cardiotoxicity. Blockade of the hERG channel can directly lead to arrhythmia. Separately, disruption of calcium balance can trigger mitochondrial dysfunction, leading to a loss of membrane potential, reduced ATP production, and ultimately, cell death.

References

A Head-to-Head Comparison of 1-(Tetrahydro-2-furoyl)piperazine with Existing Neurological Drugs for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel compound 1-(Tetrahydro-2-furoyl)piperazine (THFP) with two established neurological drugs for the treatment of Alzheimer's disease: Donepezil and Memantine. The information presented is based on a hypothetical preclinical data set for THFP, designed to illustrate its potential as a cognitive enhancer and neuroprotective agent. This comparison is intended to provide a framework for evaluating novel drug candidates in the context of existing therapeutic options.

Mechanism of Action

This compound (THFP): The proposed mechanism of action for THFP is multi-faceted, targeting both cholinergic and glutamatergic systems, along with exhibiting neuroprotective properties. It is hypothesized to act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs) and a non-competitive antagonist of NMDA receptors. Furthermore, it is believed to promote the expression of brain-derived neurotrophic factor (BDNF).

Donepezil: Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[1][2][3] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes such as memory and learning.[1][4]

Memantine: Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5] In Alzheimer's disease, excessive glutamate levels can lead to excitotoxicity and neuronal cell death. Memantine blocks the NMDA receptor ion channel when it is excessively open, thus protecting neurons from glutamate-induced damage without interfering with normal synaptic transmission.[6][5][7]

Quantitative Data Summary

The following tables summarize the hypothetical preclinical data for THFP in comparison to reported preclinical data for Donepezil and Memantine.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition
CompoundTargetBinding Affinity (Kᵢ)IC₅₀
THFP (Hypothetical) α7 nAChR15 nM-
NMDA Receptor1.5 µM2.5 µM
Acetylcholinesterase> 10 µM> 10 µM
Donepezil Acetylcholinesterase-2.2 - 53.6 ng/mL
Memantine NMDA Receptor~1 µM0.35 - 1.25 µM

Note: Data for Donepezil and Memantine are compiled from various preclinical studies and may not be directly comparable due to different experimental conditions.

Table 2: Efficacy in Animal Models of Alzheimer's Disease (Cognitive Enhancement)
CompoundAnimal ModelBehavioral TestDosage% Improvement in Memory Performance
THFP (Hypothetical) APP/PS1 Transgenic MiceMorris Water Maze10 mg/kg, p.o.45%
Passive Avoidance Test10 mg/kg, p.o.60%
Donepezil APP/PS1 Transgenic MiceMorris Water Maze1 mg/kg, p.o.~30%
Memantine Tg4-42 Mouse ModelMorris Water Maze20 mg/kg, p.o.Significant improvement

Note: The percentage improvement is a generalized representation from various studies and may not reflect the complete efficacy profile.

Table 3: In Vitro Neuroprotective Effects
CompoundCell ModelToxinEndpoint% Increase in Neuronal Survival
THFP (Hypothetical) SH-SY5Y neuroblastoma cellsAmyloid-β (Aβ) oligomersCell Viability (MTT Assay)70%
Donepezil Primary cortical neuronsAβ-induced toxicity-Data not directly comparable
Memantine Primary midbrain neuron-glia culturesLipopolysaccharide (LPS)Dopaminergic neuron survivalSignificant protection

Experimental Protocols

Morris Water Maze Test

Objective: To assess spatial learning and memory in an Alzheimer's disease mouse model.

Apparatus: A circular pool (120 cm in diameter) filled with opaque water. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.

Procedure:

  • Acquisition Phase (4 days): Mice are trained in four trials per day to find the hidden platform. Each trial starts from a different quadrant of the pool. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.

Passive Avoidance Test

Objective: To evaluate long-term memory based on negative reinforcement.

Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

  • Training Trial: The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

  • Test Trial (24 hours later): The mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive stimulus.

In Vitro Neuroprotection Assay

Objective: To assess the ability of a compound to protect neuronal cells from amyloid-β induced toxicity.

Cell Line: SH-SY5Y human neuroblastoma cells.

Procedure:

  • Cell Culture: SH-SY5Y cells are cultured and differentiated into a neuronal phenotype.

  • Toxin Preparation: Amyloid-β (1-42) peptide is prepared to form toxic oligomers.

  • Treatment: Differentiated cells are pre-treated with various concentrations of the test compound for 2 hours.

  • Toxicity Induction: Aβ oligomers are added to the cell culture and incubated for 24 hours.

  • Viability Assessment: Cell viability is measured using the MTT assay, which quantifies the metabolic activity of living cells.

Signaling Pathways and Experimental Workflows

G Hypothetical Signaling Pathway of THFP THFP This compound nAChR α7 Nicotinic Acetylcholine Receptor THFP->nAChR Positive Allosteric Modulator NMDAR NMDA Receptor THFP->NMDAR Non-competitive Antagonist Excitotoxicity Excitotoxicity THFP->Excitotoxicity Inhibition Neuronal_Survival Neuronal Survival THFP->Neuronal_Survival Increase Ca_influx Ca²⁺ Influx nAChR->Ca_influx NMDAR->Excitotoxicity Over-activation CREB CREB Phosphorylation Ca_influx->CREB BDNF BDNF Expression CREB->BDNF Synaptic_Plasticity Synaptic Plasticity BDNF->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Excitotoxicity->Neuronal_Survival Decrease Neuroprotection Neuroprotection Neuronal_Survival->Neuroprotection Abeta Amyloid-β Aggregates Abeta->NMDAR Glutamate Excessive Glutamate Glutamate->NMDAR

Caption: Hypothetical signaling pathway of THFP.

G Experimental Workflow for Preclinical Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Alzheimer's Mouse Model) cluster_analysis Data Analysis and Comparison Receptor_Binding Receptor Binding Assays (nAChR, NMDAR) Data_Analysis Statistical Analysis Receptor_Binding->Data_Analysis Enzyme_Inhibition Enzyme Inhibition Assays (AChE) Enzyme_Inhibition->Data_Analysis Neuroprotection_Assay Neuroprotection Assay (SH-SY5Y cells + Aβ) Neuroprotection_Assay->Data_Analysis Morris_Water_Maze Morris Water Maze Morris_Water_Maze->Data_Analysis Passive_Avoidance Passive Avoidance Test Passive_Avoidance->Data_Analysis PK_PD Pharmacokinetics & Pharmacodynamics PK_PD->Data_Analysis Comparison Head-to-Head Comparison with Existing Drugs Data_Analysis->Comparison

Caption: Preclinical evaluation workflow.

References

Navigating the Labyrinth of CNS Targets: A Comparative Guide to the Selectivity and Specificity of Arylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of neuropharmacology, the quest for selective and specific ligands for central nervous system (CNS) targets is paramount. While the specific "1-(Tetrahydro-2-furoyl)piperazine" scaffold has been identified as a valuable building block in medicinal chemistry for neurological disorders, a comprehensive public data set detailing the systematic evaluation of a homologous series of its direct derivatives remains elusive.[1][2] However, the broader class of arylpiperazine derivatives, which share key structural motifs, has been extensively studied as modulators of crucial neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[3][4][5] These receptors are pivotal in the pathophysiology of numerous psychiatric conditions, including schizophrenia, depression, and anxiety.[6][7]

This guide leverages a representative study on a series of long-chain arylpiperazine derivatives to illustrate the principles of evaluating selectivity and specificity for key CNS targets: the 5-HT1A, 5-HT2A, and Dopamine D2 receptors. The presented data and methodologies serve as a valuable reference for researchers and drug development professionals working on novel CNS agents.

Unveiling Receptor Affinities: A Quantitative Comparison

The selectivity of a compound is a critical determinant of its therapeutic efficacy and side-effect profile. A highly selective compound preferentially binds to its intended target, minimizing off-target interactions that can lead to adverse effects. The following table summarizes the binding affinities (Ki values) of a series of ten novel arylpiperazine derivatives for human serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2) receptors, as determined by radioligand binding assays.[1] A lower Ki value indicates a higher binding affinity.

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)D2 Ki (nM)
9a 48.412935.3450
9b 23.939.445.0>1000
9c 20.910219.8>1000
10a 35.618430.2780
10b 15.865.321.7>1000
11a 31.915225.1650
11b 18.288.220.3>1000
12a 41.531542.5300
12b 25.314828.9890
12c 22.112122.9>1000

Data extracted from Leopoldo et al., 2022.[1]

Illuminating the Experimental Approach: Methodological Insights

The determination of binding affinities is a cornerstone of drug discovery. The following provides a detailed, generalized protocol for a competitive radioligand binding assay, a standard method for quantifying the interaction of a compound with its target receptor.

Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation:

    • Cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, or D2) are cultured and harvested.

    • The cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.

    • The supernatant is then subjected to ultracentrifugation to pellet the cell membranes containing the receptors.

    • The membrane pellet is resuspended in the assay buffer and the protein concentration is determined using a standard method, such as the Bradford assay.

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, or [3H]-Spiperone for D2 receptors), the prepared cell membranes, and varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

    • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • Following incubation, the membranes are rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.

    • The filters are washed with cold assay buffer to remove any non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture with Receptor Expression Homogenization Homogenization CellCulture->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Ultracentrifugation High-Speed Ultracentrifugation Centrifugation1->Ultracentrifugation Supernatant Resuspension Resuspend Membrane Pellet Ultracentrifugation->Resuspension ProteinAssay Protein Quantification Resuspension->ProteinAssay AssaySetup Assay Plate Setup: - Membranes - Radioligand - Test Compound ProteinAssay->AssaySetup Incubation Incubation to Equilibrium AssaySetup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 Determine IC50 Scintillation->IC50 ChengPrusoff Calculate Ki using Cheng-Prusoff Equation IC50->ChengPrusoff G 5-HT 5-HT 5-HT1A Receptor 5-HT1A Receptor 5-HT->5-HT1A Receptor Gi_Go Gi/o Protein 5-HT1A Receptor->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., Neuronal Hyperpolarization) PKA->CellularResponse modulates G 5-HT 5-HT 5-HT2A Receptor 5-HT2A Receptor 5-HT->5-HT2A Receptor Gq_11 Gq/11 Protein 5-HT2A Receptor->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC activates CellularResponse Cellular Response (e.g., Neuronal Depolarization) Ca2_release->CellularResponse PKC->CellularResponse G Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Gi_Go Gi/o Protein D2 Receptor->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->CellularResponse modulates

References

Safety Operating Guide

Proper Disposal of 1-(Tetrahydro-2-furoyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(Tetrahydro-2-furoyl)piperazine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols will minimize risks and contribute to a culture of safety.

Hazard Profile and Safety Considerations

This compound is a chemical that requires careful handling due to its potential hazards. Safety data sheets indicate that it can cause serious eye irritation, and some classifications identify it as a corrosive liquid capable of causing severe skin burns and eye damage.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety glasses or face shields, gloves, and lab coats, should be worn at all times when handling this compound.[1][2]

Hazard ClassificationDescriptionGHS Pictogram
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][3][4]
alt text
Skin Corrosion/Irritation May cause severe skin burns.[2]
alt text

Step-by-Step Disposal Protocol

The recommended procedure for disposing of this compound involves treating it as a hazardous chemical waste.[5][6] Under no circumstances should it be disposed of down the drain or in regular trash.[5][7]

Experimental Protocol: Waste Segregation and Containerization
  • Designate a Waste Container: Select a clearly labeled, leak-proof container for the collection of this compound waste. Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.[5] The container must be in good condition, free from rust or leaks.[8]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[5] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

    • The quantity of the waste.

    • The date of waste generation.[5]

    • The location of origin (e.g., laboratory room number).[5]

    • The name and contact information of the principal investigator.[5]

  • Segregation: Store the waste container in a designated, well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Container Management: Keep the waste container securely closed except when adding waste.[6][8]

Disposal Procedure
  • Professional Disposal Service: The primary method for disposal is to contact a licensed professional waste disposal service.[1] These companies are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

  • Institutional EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department.[5] They will provide specific guidance and procedures for hazardous waste pickup and disposal.

  • Documentation: Complete any required hazardous waste disposal forms provided by your institution or the disposal company. This documentation is essential for regulatory compliance.[5]

Handling of Contaminated Materials
  • Personal Protective Equipment (PPE): Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1]

  • Labware: Glassware and other labware contaminated with this compound should be decontaminated or disposed of as hazardous waste.[8]

  • Empty Containers: The original product container, even if empty, should be disposed of as unused product.[1] For containers that held toxic chemicals, triple-rinsing with a suitable solvent may be required. The rinsate must be collected and treated as hazardous waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation Phase cluster_collection Collection & Storage cluster_disposal Disposal Phase A Identify Waste This compound B Select & Label Hazardous Waste Container A->B D Transfer Waste to Designated Container B->D C Don Appropriate PPE C->B E Securely Close Container D->E F Store in Designated & Segregated Area E->F G Contact Institutional EHS or Licensed Disposal Co. F->G H Complete Waste Disposal Forms G->H I Arrange for Waste Pickup H->I J Final Disposal by Professional Service I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(Tetrahydro-2-furoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 1-(Tetrahydro-2-furoyl)piperazine (CAS No. 63074-07-7). Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses significant health risks. It is classified as causing serious eye irritation and, in some formulations, severe skin burns and eye damage.[1][2][3] Inhalation may also cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Safety Glasses & Face ShieldMust be used together. Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
Hand Protection Chemical-resistant GlovesGloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin contact.[1][2]
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorUse a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] To be used in a well-ventilated area or under a chemical fume hood.[1][5]

Safe Handling and Operational Protocol

Strict adherence to the following operational protocol is necessary to ensure a safe laboratory environment.

Step 1: Preparation and Engineering Controls

  • Ensure adequate ventilation.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][5]

  • Have an eyewash station and safety shower readily accessible.

  • Avoid the formation of dust and aerosols.[4]

Step 2: Handling the Chemical

  • Avoid all personal contact, including inhalation.[6]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.[4]

  • Wash face, hands, and any exposed skin thoroughly after handling.[1]

  • When handling, do not eat, drink, or smoke.[6]

Step 3: Storage

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]

  • Store in a corrosives area.[1][5]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[1]

Emergency and First Aid Procedures

In case of exposure, immediate action is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] Wash with plenty of water. Seek immediate medical attention if irritation occurs or persists.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[5]
Ingestion Rinse mouth. Do NOT induce vomiting.[5] Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Chemical Disposal: Pick up and arrange disposal without creating dust. Sweep up and shovel.[4] Keep in suitable, closed containers for disposal.[4] Dispose of contents/container to an approved waste disposal plant.[5] Do not let the product enter drains.[4]

  • Contaminated Glove Disposal: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

Workflow for Safe Handling

The following diagram illustrates the essential steps for the safe handling of this compound from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_avoid Avoid Contact and Inhalation prep_vent->handle_avoid handle_wash Wash Hands After Handling handle_avoid->handle_wash storage_container Keep Container Tightly Closed handle_wash->storage_container storage_location Store in a Cool, Dry, Ventilated Area storage_container->storage_location disp_collect Collect in a Suitable, Closed Container storage_location->disp_collect disp_dispose Dispose via Approved Waste Plant disp_collect->disp_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2-furoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-2-furoyl)piperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。